n-Methyl-3-(thiophen-3-yl)propan-1-amine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H13NS |
|---|---|
Molecular Weight |
155.26 g/mol |
IUPAC Name |
N-methyl-3-thiophen-3-ylpropan-1-amine |
InChI |
InChI=1S/C8H13NS/c1-9-5-2-3-8-4-6-10-7-8/h4,6-7,9H,2-3,5H2,1H3 |
InChI Key |
OFJOHFBUXUAGHT-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC1=CSC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Conformation of n-Methyl-3-(thiophen-3-yl)propan-1-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
n-Methyl-3-(thiophen-3-yl)propan-1-amine is a molecule of interest in medicinal chemistry, sharing structural motifs with pharmacologically active compounds. A thorough understanding of its three-dimensional structure and conformational dynamics is paramount for elucidating its structure-activity relationships (SAR) and potential interactions with biological targets. This guide provides a comprehensive analysis of the molecule's structural features and outlines a robust, multi-faceted approach to determining its conformational landscape. We will delve into the theoretical underpinnings of its conformational preferences, detail advanced experimental protocols for its characterization, and present a computational workflow for in-silico analysis.
Introduction: The Significance of Molecular Conformation in Drug Discovery
The biological activity of a small molecule is intrinsically linked to its three-dimensional shape and flexibility. The ensemble of conformations a molecule can adopt in solution dictates its ability to bind to a target receptor, influencing potency, selectivity, and pharmacokinetic properties. For n-Methyl-3-(thiophen-3-yl)propan-1-amine, a molecule possessing both a heterocyclic aromatic ring and a flexible alkylamine chain, the interplay of these structural elements gives rise to a complex conformational space. Understanding which conformations are energetically favorable is a critical step in rational drug design. Thiophene-containing compounds are prevalent in pharmaceuticals, valued for their bioisosteric relationship with phenyl rings and their unique electronic properties.[1] The flexible propan-1-amine chain, on the other hand, allows the molecule to adopt various spatial arrangements, which can be crucial for optimal target engagement.
Deconstructing the Molecular Structure
The structure of n-Methyl-3-(thiophen-3-yl)propan-1-amine can be broken down into three key fragments: the thiophen-3-yl ring, the propyl linker, and the N-methylamino group. The conformational freedom of the entire molecule is primarily determined by the rotation around the single bonds connecting these fragments.
Key Structural Features:
-
Thiophen-3-yl Ring: A five-membered aromatic heterocycle containing a sulfur atom. The substitution at the 3-position influences the electronic distribution and steric profile of the ring. The thiophene ring itself is planar.[2]
-
Propyl Linker: A three-carbon chain that provides significant conformational flexibility.
-
N-Methylamino Group: A terminal secondary amine which can act as a hydrogen bond donor and acceptor, and is typically protonated at physiological pH.
The primary degrees of freedom that define the molecule's conformation are the torsional angles (dihedrals) around the C-C single bonds of the propyl chain and the C-C bond connecting the thiophene ring to the chain.
Defining the Conformational Landscape
The overall shape of n-Methyl-3-(thiophen-3-yl)propan-1-amine is dictated by the rotation around three key bonds, labeled here as τ1, τ2, and τ3.
Figure 1: Key rotatable bonds in n-Methyl-3-(thiophen-3-yl)propan-1-amine.
-
τ1 (Thiophene-Cα): Rotation around this bond determines the orientation of the propyl chain relative to the thiophene ring. Studies on similar biaryl systems, like 2,2'-bithiophene, show that there are typically two low-energy conformations: a planar syn and a planar anti conformation, with a rotational barrier between them.[3]
-
τ2 (Cα-Cβ): Rotation around this bond will likely lead to gauche and anti (trans) conformations, similar to what is observed in simple alkanes like butane.
-
τ3 (Cβ-Cγ): Rotation here also results in gauche and anti conformers, influencing the position of the terminal N-methylamino group.
The combination of these rotations gives rise to a complex potential energy surface with multiple local minima, each corresponding to a distinct conformer. The relative populations of these conformers at equilibrium are determined by their free energy differences.
Methodologies for Conformational Analysis
A comprehensive understanding of the conformational preferences of n-Methyl-3-(thiophen-3-yl)propan-1-amine requires a synergistic approach, combining computational modeling with experimental validation.
Computational Modeling: An In-Silico Approach
Computational chemistry offers powerful tools to explore the conformational space of flexible molecules and predict the relative energies of different conformers.[4][5][6]
Workflow for Computational Conformational Analysis:
Figure 2: A typical workflow for the computational analysis of molecular conformation.
Step-by-Step Protocol:
-
Initial Structure Generation: A 2D representation of n-Methyl-3-(thiophen-3-yl)propan-1-amine is converted into an initial 3D structure.
-
Conformational Search: A systematic or stochastic search is performed to explore the potential energy surface.
-
Systematic Search: Involves rotating each defined dihedral angle (τ1, τ2, τ3) by a fixed increment (e.g., 30°). This method is thorough for molecules with a small number of rotatable bonds.
-
Molecular Dynamics (MD) Simulation: The molecule is simulated in a solvent box at a given temperature, allowing it to dynamically explore different conformations over time.[7] This approach is beneficial for sampling a wider range of the conformational space.
-
-
Clustering and Optimization: The generated conformers are grouped based on structural similarity (e.g., RMSD), and a representative structure from each cluster is selected. These representative structures are then optimized using quantum mechanical methods, such as Density Functional Theory (DFT), to find the nearest local energy minimum.
-
Energy Refinement: Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate relative energies.
-
Thermochemical Analysis: Vibrational frequency calculations are performed to confirm that each optimized structure is a true minimum (no imaginary frequencies) and to calculate thermodynamic properties like Gibbs free energy.
-
Boltzmann Distribution: The relative populations of the conformers at a given temperature are calculated based on their Gibbs free energies using the Boltzmann distribution.
Experimental Validation: Spectroscopic Techniques
Experimental data is crucial for validating and refining computational models. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying the conformation of molecules in solution.[8]
3.2.1. NMR Spectroscopy
For a flexible molecule like n-Methyl-3-(thiophen-3-yl)propan-1-amine, conformational exchange is typically fast on the NMR timescale. Therefore, the observed NMR spectrum is a population-weighted average of the spectra of all contributing conformers.[9]
Key NMR Parameters for Conformational Analysis:
| NMR Parameter | Information Provided |
| Chemical Shifts (δ) | Sensitive to the local electronic environment, which is influenced by conformation. |
| ³J-Coupling Constants | The magnitude of the coupling constant between vicinal protons (protons on adjacent carbons) is related to the dihedral angle between them via the Karplus equation. This is particularly useful for analyzing the conformation of the propyl chain. |
| Nuclear Overhauser Effect (NOE) | Provides information about through-space proximity between protons. Strong NOEs are observed between protons that are close in space (< 5 Å), which can help to define the overall molecular fold. |
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a high-purity sample of n-Methyl-3-(thiophen-3-yl)propan-1-amine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D ¹H NMR Acquisition: Acquire a standard high-resolution ¹H NMR spectrum to identify all proton resonances.
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To establish proton-proton connectivity through bonds.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.
-
-
Data Analysis:
-
Measure ³J-coupling constants from the high-resolution 1D ¹H spectrum.
-
Integrate cross-peaks in the NOESY/ROESY spectrum to obtain distance restraints.
-
Compare the experimentally measured parameters with those predicted from the computational models for each conformer. The best fit between experimental and a Boltzmann-weighted average of calculated parameters provides the most likely conformational ensemble in solution.[10]
-
3.2.2. Other Spectroscopic Techniques
-
Infrared (IR) Spectroscopy: While less detailed than NMR, certain vibrational modes, particularly N-H stretching in the amine, can be sensitive to the conformational environment and hydrogen bonding.[11]
Predicted Conformational Preferences
Based on studies of analogous molecules, we can predict some general conformational preferences for n-Methyl-3-(thiophen-3-yl)propan-1-amine.
-
Propylamine Fragment: Studies on n-propylamine have identified multiple stable conformers with small energy differences, arising from rotations around the C-C bonds.[12][13] We can expect a similar distribution of gauche and anti conformers for the propyl chain in the target molecule.
-
Thiophene-Alkyl Interaction: The rotation of the propyl chain relative to the thiophene ring (τ1) is likely to have a relatively low energy barrier. The planarity of the thiophene ring may favor extended conformations of the attached chain to minimize steric hindrance.
Quantitative Data from Analogous Systems:
While specific data for n-Methyl-3-(thiophen-3-yl)propan-1-amine is not available, the following table presents typical energy barriers for related fragments, which inform our understanding of its likely dynamics.
| Rotational Barrier | System | Approximate Energy Barrier (kcal/mol) |
| C-C single bond (gauche-anti) | n-butane | 3.4 |
| Thiophene-Thiophene C-C bond | 2,2'-bithiophene | ~2 |
| Thiophene-Furan C-C bond | 2-(2-thienyl)furan | ~3 |
Data sourced from general organic chemistry principles and computational studies on thiophene oligomers.[3]
Conclusion
The conformational analysis of n-Methyl-3-(thiophen-3-yl)propan-1-amine is a critical exercise for any research or development program involving this molecule. While direct experimental data is currently lacking in the public domain, a powerful and reliable understanding of its conformational landscape can be achieved through the integrated computational and experimental workflow detailed in this guide. By combining the predictive power of molecular dynamics and quantum mechanics with the empirical validation of NMR spectroscopy, researchers can build a robust 3D model of the molecule's behavior in solution. This knowledge is indispensable for understanding its biological activity and for guiding the design of future analogs with improved properties.
References
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Maris, A., Evangelisti, L., & Caminati, W. (2020). Rich Collection of n-Propylamine and Isopropylamine Conformers: Rotational Fingerprints and State-of-the-Art Quantum Chemical Investigation. The Journal of Physical Chemistry A, 124(5), 881-888. [Link]
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Melosso, M., Melli, M., & Puzzarini, C. (2020). Rich Collection of n-Propylamine and Isopropylamine Conformers: Rotational Fingerprints and State-of-the-Art Quantum Chemical Investigation. The Journal of Physical Chemistry A, 124(5), 881-888. [Link]
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An In-depth Technical Guide on the Stability and Degradation of n-Methyl-3-(thiophen-3-yl)propan-1-amine
Introduction
n-Methyl-3-(thiophen-3-yl)propan-1-amine is a heterocyclic compound featuring a secondary amine and a thiophene ring. Its structural motifs are common in pharmacologically active molecules, making an understanding of its chemical stability paramount for researchers in drug discovery, development, and formulation science. The stability of a drug substance is a critical quality attribute that influences its safety, efficacy, and shelf-life. Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and altered physicochemical properties.
This guide provides a comprehensive technical overview of the potential stability and degradation pathways of n-Methyl-3-(thiophen-3-yl)propan-1-amine. It is structured to provide not just theoretical knowledge but also practical, field-proven methodologies for assessing its stability profile in accordance with regulatory expectations. The insights herein are grounded in the fundamental chemistry of its constituent functional groups—the secondary amine and the thiophene ring—and are supported by established principles in pharmaceutical stability testing.
Predicted Physicochemical Properties and Stability Liabilities
The structure of n-Methyl-3-(thiophen-3-yl)propan-1-amine suggests several key physicochemical properties and potential areas of instability:
-
Basicity: The secondary amine group (pKa typically ~10-11) makes the molecule basic. It will readily form salts in the presence of acids, which can significantly impact solubility and hygroscopicity.
-
Nucleophilicity: The lone pair of electrons on the nitrogen atom of the amine makes it nucleophilic and susceptible to reactions with electrophiles.
-
Thiophene Ring Reactivity: The thiophene ring is an electron-rich aromatic system.[1][2] While it has aromatic stability, the sulfur atom can be a target for oxidation, and the ring itself can undergo electrophilic substitution or degradation under harsh conditions.[1][3]
-
Susceptibility to Oxidation: Both the secondary amine and the thiophene ring are susceptible to oxidation.[3][4] The amine can be oxidized to form various products, including N-oxides or, more drastically, cleavage of the C-N bond. The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or sulfone, which disrupts the ring's aromaticity and can lead to further degradation.[3]
Potential Degradation Pathways
Based on the functional groups present, several degradation pathways are plausible under conditions relevant to pharmaceutical manufacturing, storage, and administration. Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, are designed to intentionally stress the molecule to identify these pathways.[5][6][7]
Oxidative Degradation
Oxidation is a primary concern for this molecule.
-
Amine Oxidation: Secondary amines are susceptible to oxidation, which can lead to the formation of nitrones, N-oxides, or imines, potentially followed by hydrolysis.[4]
-
Thiophene Oxidation: The electron-rich thiophene ring is prone to oxidation, especially in the presence of strong oxidizing agents or catalysts.[3] The sulfur atom can be oxidized to a thiophene-S-oxide, a highly reactive intermediate that can lead to dimers or sulfones.[3] This process can destroy the aromaticity and significantly alter the molecule's properties.[8]
Hydrolytic Degradation
While the core structure lacks readily hydrolyzable groups like esters or amides, degradation under extreme pH conditions cannot be ruled out, especially if reactive intermediates are formed through other mechanisms. For instance, if an imine is formed via oxidation, it could be susceptible to hydrolysis.
Photodegradation
The thiophene ring and the overall conjugated system may absorb UV or visible light. This absorption can lead to photochemical reactions. ICH Q1B guidelines provide a framework for assessing photostability by exposing the drug substance to a defined amount of light.[9][10][11][12] Degradation can involve radical mechanisms, photo-oxidation, or ring-opening reactions.
Thermal Degradation
At elevated temperatures, the molecule may undergo decomposition. The weakest bonds are most likely to cleave, potentially leading to fragmentation of the alkyl chain or degradation of the heterocyclic ring.
Below is a diagram illustrating the potential degradation pathways.
Caption: Predicted degradation pathways for n-Methyl-3-(thiophen-3-yl)propan-1-amine.
Methodology for Stability Assessment: A Forced Degradation Protocol
A forced degradation study is essential to develop and validate a stability-indicating analytical method.[5][6] The goal is to achieve 5-20% degradation of the active substance to ensure that degradation products can be reliably detected and quantified.[5][13]
Analytical Method
A reversed-phase high-performance liquid chromatography (HPLC) method with UV detection is typically the primary analytical technique. Coupling with mass spectrometry (LC-MS) is invaluable for the identification of degradation products.
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 235 nm (thiophene chromophore) and Diode Array Detector (DAD) for peak purity analysis.
Experimental Workflow for Forced Degradation
The following workflow provides a systematic approach to stress testing.
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Protocols
For each condition, a sample of the drug substance (e.g., 1 mg/mL solution) is prepared alongside a control sample stored under protective conditions (e.g., 2-8°C, protected from light).
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl.
-
Incubate at 60°C.
-
Withdraw aliquots at 2, 6, 24, and 48 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH before injection.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH.
-
Incubate at 60°C.
-
Withdraw aliquots at time points similar to acid hydrolysis.
-
Neutralize with an equivalent amount of 0.1 M HCl before injection.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂).
-
Keep at room temperature, protected from light.
-
Monitor the reaction frequently (e.g., 0.5, 1, 2, 4, 8 hours) as oxidation can be rapid.
-
Quench the reaction if necessary by dilution.
-
-
Thermal Degradation:
-
Solution: Incubate the stock solution at 80°C.
-
Solid State: Place a known quantity of the solid drug substance in a vial and heat at 80°C.
-
Sample at appropriate time points (e.g., 1, 3, 7 days). For the solid sample, dissolve in solvent before analysis.
-
-
Photostability Testing:
-
Expose the drug substance (both solid and in solution) to light conditions as specified in ICH Q1B.[9][12] This requires a calibrated photostability chamber.
-
The total illumination should be not less than 1.2 million lux hours, and the near UV energy should be not less than 200 watt hours/square meter.[9][10]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
Data Interpretation and Presentation
The results from the forced degradation study should be systematically tabulated to allow for clear interpretation.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration | % Assay of Parent | % Degradation | Mass Balance (%) | Major Degradants (Relative Retention Time) |
| Control | 48 hr | 99.8 | <0.2 | 100.0 | - |
| 0.1 M HCl | 48 hr | 98.5 | 1.5 | 99.7 | 0.85 |
| 0.1 M NaOH | 48 hr | 99.1 | 0.9 | 99.8 | - |
| 3% H₂O₂ | 8 hr | 85.2 | 14.8 | 98.9 | 0.72, 1.15 (+16 Da), 1.21 (+32 Da) |
| Thermal (80°C) | 7 days | 97.3 | 2.7 | 99.5 | 0.91 |
| Photolytic | ICH Q1B | 92.4 | 7.6 | 99.1 | 0.65, 1.30 |
Note: Data are hypothetical and for illustrative purposes.
The mass balance calculation (sum of the assay of the parent compound and all degradation products) is a critical component. A result between 98-102% provides confidence that all major degradation products are being detected by the analytical method. The observation of degradants with +16 Da (Daltons) or +32 Da in the oxidative stress sample strongly suggests the formation of N-oxides/sulfoxides and sulfones, respectively.
Stabilization and Handling Strategies
Based on the predicted liabilities, the following strategies are recommended for handling and formulation development:
-
Control of Oxidative Stress: The primary degradation pathway is likely oxidation.[4]
-
Inert Atmosphere: Handle and store the substance under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Antioxidants: For liquid formulations, the inclusion of antioxidants may be necessary. The choice of antioxidant should be carefully evaluated for compatibility.
-
Chelating Agents: Trace metal ions can catalyze oxidation. The addition of a chelating agent like EDTA may improve stability.
-
-
Protection from Light: Given the potential for photostability, the substance and its formulations should be packaged in light-resistant containers (e.g., amber glass vials).[11]
-
pH Control: In solution, maintaining the pH within a stable range (likely near neutral or slightly acidic, to be determined by stability studies) will be crucial. Buffering agents should be selected carefully.
-
Temperature Control: The substance should be stored at controlled room temperature or under refrigerated conditions, as determined by long-term stability studies.
Conclusion
n-Methyl-3-(thiophen-3-yl)propan-1-amine possesses two key functional groups—a secondary amine and a thiophene ring—that dictate its stability profile. The molecule is predicted to be most susceptible to oxidative degradation, with photolytic degradation also being a significant possibility. Hydrolytic and thermal degradation are expected to be less pronounced but must be experimentally verified.
A systematic approach using forced degradation studies as outlined in ICH guidelines is imperative.[5][7] These studies are not merely a regulatory requirement but are a fundamental scientific tool that informs the development of stable formulations, establishes appropriate storage and handling conditions, and ensures the development of a robust, stability-indicating analytical method.[6][14] The insights gained are critical for delivering a safe and effective final product.
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An In-depth Technical Guide to the Solubility of n-Methyl-3-(thiophen-3-yl)propan-1-amine in Organic Solvents
Abstract: This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of n-Methyl-3-(thiophen-3-yl)propan-1-amine in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond theoretical principles to offer actionable, field-proven methodologies. It details the physicochemical properties of the target compound, establishes a predictive solubility profile based on intermolecular forces, and provides rigorous, step-by-step protocols for both qualitative and quantitative solubility determination. The guide emphasizes the causality behind experimental choices and embeds self-validating systems within its protocols to ensure scientific integrity and trustworthiness.
Introduction: The Critical Role of Solubility
n-Methyl-3-(thiophen-3-yl)propan-1-amine is a secondary amine featuring a thiophene heterocycle and a propyl-methyl-amine chain. Its structure presents a unique combination of a polar amine group capable of hydrogen bonding, a somewhat polar aromatic heterocycle, and a nonpolar aliphatic backbone. Understanding the solubility of this compound is paramount for numerous stages of pharmaceutical development. From synthesis and purification (e.g., crystallization, chromatography) to formulation and bioavailability, the extent to which this molecule dissolves in various organic media dictates process efficiency, product purity, and ultimately, therapeutic efficacy.[1] Poor solubility can impede absorption, compromise in vitro assay data, and create significant hurdles in developing a viable drug product.[2] This guide provides the foundational knowledge and practical protocols to expertly navigate these challenges.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A compound dissolves when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break apart the solute's crystal lattice and the solvent's self-associated structure.
Physicochemical Properties of n-Methyl-3-(thiophen-3-yl)propan-1-amine
A predictive assessment of solubility begins with the molecule's intrinsic properties. While extensive experimental data for this specific compound is not publicly available, computational predictions provide a robust starting point.
| Property | Value (Predicted) | Source | Significance for Solubility |
| Molecular Formula | C₈H₁₃NS | PubChem | Provides the elemental composition and molar mass. |
| Molecular Weight | 155.26 g/mol | PubChem | A relatively low molecular weight suggests that steric hindrance is not a dominant factor in solubility. |
| XLogP3 | 2.1 | PubChem | A positive LogP value indicates a preference for lipophilic (nonpolar) environments over aqueous ones. This suggests good solubility in many organic solvents. |
| pKa (Strongest Basic) | 10.2 | PubChem | The high pKa confirms the presence of a basic secondary amine group, which can be protonated by protic solvents or acids, significantly altering solubility. |
| Hydrogen Bond Donors | 1 | PubChem | The N-H group can act as a hydrogen bond donor. |
| Hydrogen Bond Acceptors | 2 | PubChem | The nitrogen lone pair and the sulfur in the thiophene ring can act as hydrogen bond acceptors. |
Source: PubChem Compound ID 62530205 [3]
The Principle of "Like Dissolves Like"
This long-standing rule remains a powerful predictive tool.[4] It posits that substances with similar intermolecular forces are likely to be soluble in one another.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The aliphatic propyl chain of the target molecule will interact favorably, but the polar amine and thiophene ring will be poorly solvated. Solubility is expected to be limited.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have dipole moments but lack O-H or N-H bonds. They can engage in dipole-dipole interactions with the polar functionalities of the amine. Dichloromethane, for instance, is often used as a solvent in reactions involving amines.[5] Good solubility is anticipated.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can both donate and accept hydrogen bonds. They are expected to be excellent solvents for n-Methyl-3-(thiophen-3-yl)propan-1-amine, as they can hydrogen bond with the N-H group and the nitrogen's lone pair, effectively solvating the most polar part of the molecule.[6][7]
Predictive Solubility Profile
Based on the theoretical framework, a predictive solubility profile can be constructed. This serves as a hypothesis to be tested experimentally.
| Solvent Class | Example Solvent | Key Interactions | Predicted Solubility | Rationale |
| Nonpolar Aliphatic | n-Heptane | Van der Waals | Low / Insoluble | The energy required to break the amine's self-association (via H-bonding) is not compensated by weak solvent interactions. |
| Nonpolar Aromatic | Toluene | Van der Waals, π-π stacking | Low to Medium | The thiophene ring may have favorable π-π interactions with toluene, but the polar amine group remains poorly solvated. |
| Halogenated | Dichloromethane (DCM) | Dipole-dipole | High | DCM is a versatile solvent for a wide range of organic compounds, including amines, balancing polarity without H-bonding. |
| Ethers | Diethyl Ether | Dipole-dipole, H-bond acceptor | Medium | Ether can accept a hydrogen bond from the amine's N-H group, but its overall polarity is low. |
| Ketones | Acetone | Dipole-dipole, H-bond acceptor | High | Acetone is a strong hydrogen bond acceptor and has a significant dipole moment, allowing for effective solvation. Note: Primary amines can react with ketones, but this is less of a concern for secondary amines under standard conditions. |
| Esters | Ethyl Acetate | Dipole-dipole, H-bond acceptor | High | Similar to acetone, ethyl acetate is a polar aprotic solvent that effectively solvates polar functional groups. |
| Alcohols | Ethanol, Methanol | Hydrogen bonding, Dipole-dipole | Very High | As polar protic solvents, alcohols are excellent at solvating both the hydrogen-bond-donating N-H and the accepting nitrogen lone pair.[8][9] |
| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Dipole-dipole, H-bond acceptor | Very High | DMSO is a powerful, highly polar solvent capable of dissolving a vast range of organic molecules. |
Experimental Determination of Solubility
Theoretical predictions must be confirmed by empirical data. The following section provides detailed protocols for both rapid screening and rigorous quantitative measurement.
Workflow for Solubility Determination
The overall process follows a logical progression from initial estimation to precise quantification.
Caption: Experimental workflow for determining the solubility of a compound.
Protocol 1: Qualitative Solubility Assessment
Objective: To rapidly screen the solubility of n-Methyl-3-(thiophen-3-yl)propan-1-amine in a variety of solvents to confirm predictions and identify suitable candidates for quantitative analysis.
Materials:
-
n-Methyl-3-(thiophen-3-yl)propan-1-amine (solid)
-
Selection of organic solvents (e.g., heptane, toluene, DCM, ethyl acetate, ethanol, DMSO)
-
Small vials or test tubes (e.g., 4 mL) with caps
-
Vortex mixer
-
Spatula and analytical balance
Procedure:
-
Preparation: Label one vial for each solvent to be tested.
-
Aliquot Solvent: Add 1 mL of a single solvent to its corresponding labeled vial.
-
Add Solute: Weigh approximately 2 mg of n-Methyl-3-(thiophen-3-yl)propan-1-amine and add it to the vial. This corresponds to a concentration of ~2 mg/mL.
-
Mix: Cap the vial and vortex vigorously for 60 seconds.
-
Observe: Visually inspect the solution against a dark background. Look for any undissolved solid particles.
-
Classify:
-
Soluble: The solution is completely clear with no visible particles.
-
Partially Soluble: The solution is hazy, or some solid remains.
-
Insoluble: The vast majority of the solid remains undissolved.
-
-
Documentation: Record the observations for each solvent in a laboratory notebook.
Trustworthiness Check: This protocol is a rapid, non-equilibrium estimate. Results should be used for guidance only. A compound classified as "soluble" at 2 mg/mL may have a much higher actual solubility, while one classified as "insoluble" may still be soluble to a lesser, but important, extent.
Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)
Objective: To determine the precise equilibrium (thermodynamic) solubility of n-Methyl-3-(thiophen-3-yl)propan-1-amine in a specific organic solvent. This method is considered the "gold standard".[10]
Materials:
-
n-Methyl-3-(thiophen-3-yl)propan-1-amine (solid)
-
Chosen organic solvent (HPLC grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE for organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of solid n-Methyl-3-(thiophen-3-yl)propan-1-amine to a vial. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration (e.g., add ~10 mg to 2 mL of solvent).[4] b. Accurately add a known volume of the chosen solvent (e.g., 2.0 mL) to the vial. c. Prepare at least three replicate samples for each solvent.
-
Equilibration: a. Seal the vials tightly. b. Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate speed (e.g., 150 rpm). c. Allow the samples to shake for at least 24 hours to ensure equilibrium is reached.[8] For poorly soluble or slowly dissolving compounds, longer times (48 or 72 hours) may be necessary.
-
Sample Separation: a. After equilibration, let the vials stand undisturbed for at least 1 hour to allow larger particles to settle. b. To separate the saturated liquid phase from the excess solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes). c. Carefully withdraw an aliquot of the clear supernatant using a pipette. d. Immediately filter the supernatant through a 0.45 µm syringe filter into a clean HPLC vial. This step is critical to remove any remaining microscopic particles.
-
Preparation of Calibration Standards: a. Prepare a stock solution of the compound in the chosen solvent at a known high concentration (e.g., 1 mg/mL). b. Perform a series of serial dilutions from the stock solution to create at least five calibration standards that bracket the expected solubility range.
-
HPLC Analysis: a. Develop an appropriate HPLC method (select a suitable column, mobile phase, and flow rate) that gives a sharp, symmetrical peak for the compound. The UV detection wavelength should be set to the absorbance maximum (λ-max) of the compound. b. Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) > 0.995. c. Inject the filtered saturated samples (the filtrate). It may be necessary to dilute the sample with the solvent to ensure the concentration falls within the range of the calibration curve.
-
Calculation: a. Use the linear regression equation from the standard curve to calculate the concentration of the compound in the (potentially diluted) sample. b. Multiply by the dilution factor (if any) to determine the final solubility in mg/mL or mol/L.
Self-Validating System: To ensure true equilibrium was reached, collect and analyze samples at multiple time points (e.g., 24h and 48h). If the calculated solubility values are consistent (e.g., within 15%), it provides high confidence that the system has reached equilibrium.[7][8]
Data Presentation and Interpretation
Quantitative results should be summarized for clarity.
Table: Example Quantitative Solubility Data at 25°C
| Solvent | Mean Solubility (mg/mL) | Standard Deviation | Molar Solubility (mM) |
| Dichloromethane | [Experimental Value] | [+/- Value] | [Calculated Value] |
| Ethyl Acetate | [Experimental Value] | [+/- Value] | [Calculated Value] |
| Ethanol | [Experimental Value] | [+/- Value] | [Calculated Value] |
| n-Heptane | [Experimental Value] | [+/- Value] | [Calculated Value] |
Note: This table is a template for reporting experimentally determined data.
Conclusion
The solubility of n-Methyl-3-(thiophen-3-yl)propan-1-amine in organic solvents is a complex interplay of its structural features and the properties of the solvent. Its secondary amine and thiophene moieties suggest a strong affinity for polar solvents, particularly those capable of hydrogen bonding like alcohols. Its positive XLogP3 value indicates a general lipophilicity that allows for at least moderate solubility in a wide range of common organic media, with the notable exception of nonpolar aliphatic hydrocarbons. This guide provides both the theoretical foundation to predict solubility behavior and the robust experimental protocols required to generate high-quality, reliable quantitative data. By applying these principles and methods, researchers can make informed decisions in process development, formulation, and purification, thereby accelerating the path of drug discovery and development.
References
-
Bio-protocol. (n.d.). Determination of Thermodynamic Solubility. Bio-protocol. [Link]
-
U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec. [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]
-
Ferreira, J., & Castro, F. (2023). Advances in protein solubility and thermodynamics: quantification, instrumentation, and perspectives. RSC Publishing. [Link]
-
Code of Federal Regulations. § 799.6784 TSCA water solubility: Column elution method; shake flask method. [Link]
-
Domainex. (n.d.). Thermodynamic Solubility Assay. Domainex. [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]
-
National Center for Biotechnology Information. (n.d.). n-Methyl-3-(thiophen-3-yl)propan-1-amine. PubChem. [Link]
Sources
- 1. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. evotec.com [evotec.com]
- 3. n-Methyl-3-(thiophen-3-yl)propan-1-amine | C8H13NS | CID 62530205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. 40 CFR § 799.6784 - TSCA water solubility: Column elution method; shake flask method. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Advances in protein solubility and thermodynamics: quantification, instrumentation, and perspectives - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00757J [pubs.rsc.org]
- 10. dissolutiontech.com [dissolutiontech.com]
potential biological activity of n-Methyl-3-(thiophen-3-yl)propan-1-amine
The following is an in-depth technical guide on the biological potential of N-methyl-3-(thiophen-3-yl)propan-1-amine, structured for drug discovery professionals.
Technical Monograph & Evaluation Guide
Executive Summary
N-Methyl-3-(thiophen-3-yl)propan-1-amine (NMTP) represents a strategic bioisostere of the established neuroactive scaffold N-methyl-3-phenylpropylamine. While the phenyl analog serves as a known backbone for monoamine modulators (and a documented impurity in fluoxetine synthesis), the thiophene variant introduces distinct electronic and lipophilic properties.
This guide evaluates NMTP as a Candidate Ligand for monoamine transporter systems. By replacing the phenyl ring with a 3-thienyl moiety, we anticipate altered metabolic stability and receptor affinity profiles, specifically targeting the Serotonin (SERT) and Norepinephrine (NET) transporters. This document outlines the theoretical pharmacological basis, comparative Structure-Activity Relationships (SAR), and the required validation protocols.
Chemical Foundation & Bioisosterism
Structural Identity[1]
-
IUPAC Name: N-methyl-3-(thiophen-3-yl)propan-1-amine
-
Core Scaffold: 3-Arylpropylamine
-
Key Functional Groups:
-
Aromatic Head: Thiophene-3-yl (Electron-rich, 5-membered heterocycle).
-
Linker: Propyl chain (
spacer).[1] -
Basic Tail: Secondary amine (N-methyl).
-
Thiophene vs. Phenyl Bioisosterism
The substitution of a phenyl ring with a thiophene is a classic medicinal chemistry strategy.
-
Electronic Effects: Thiophene is
-excessive compared to benzene. This increases the electron density available for stacking interactions within the binding pocket of target proteins (e.g., aromatic cage of SERT). -
Steric Profile: The thiophene ring is slightly smaller than a phenyl ring, potentially allowing the molecule to fit into more constricted hydrophobic pockets.
-
Lipophilicity: Thiophene analogs generally exhibit higher lipophilicity (
), enhancing blood-brain barrier (BBB) permeability.
Predicted Pharmacology & Mechanism of Action
Primary Target: Monoamine Transporters
Based on the structural homology to N-methyl-3-phenylpropylamine (a known Monoamine Releasing Agent/Reuptake Inhibitor), NMTP is predicted to interact with:
-
NET (Norepinephrine Transporter): High probability of binding due to the secondary amine and propyl chain length, which mimics the norepinephrine skeleton.
-
SERT (Serotonin Transporter): The thiophene ring, being a bioisostere of the phenyl group found in SSRIs (like the phenoxyphenyl group in fluoxetine), suggests affinity, though the lack of an ether linkage (as seen in Duloxetine) may shift activity towards release rather than pure reuptake inhibition.
Mechanism: Reuptake Inhibition vs. Release
The "amphetaminergic" nature of the scaffold (aryl-alkyl-amine) suggests a dual mechanism:
-
Substrate Activity: The molecule may act as a substrate for the transporter, entering the presynaptic neuron and displacing endogenous neurotransmitters (Release).
-
Inhibition: Higher concentrations may sterically block the transporter (Reuptake Inhibition).
Comparative SAR Visualization
The following diagram illustrates the logical derivation of biological activity from established pharmacophores.
Figure 1: SAR derivation logic connecting the target molecule to established neuroactive scaffolds.
Experimental Validation Protocols
To confirm the biological activity, the following self-validating experimental workflows are required.
Protocol A: In Vitro Monoamine Uptake Inhibition
Objective: Determine the
Methodology:
-
Preparation: Transfect HEK293 cells with human SERT, NET, or DAT cDNAs.
-
Seeding: Plate cells in 96-well plates coated with poly-D-lysine (
cells/well). -
Incubation:
-
Wash cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate with NMTP (concentration range:
to M) for 10 minutes at 37°C.
-
-
Substrate Addition: Add radiolabeled neurotransmitter (
-5-HT, -NE, or -DA) at a final concentration of 20 nM. -
Termination: After 5 minutes, terminate uptake by rapid washing with ice-cold buffer.
-
Quantification: Lyse cells and quantify radioactivity via liquid scintillation counting.
-
Validation Control: Run parallel wells with known inhibitors (e.g., Fluoxetine for SERT, Desipramine for NET) to ensure assay validity.
Protocol B: Microsomal Metabolic Stability
Objective: Assess the stability of the thiophene ring against S-oxidation and alpha-hydroxylation.
Methodology:
-
Reaction Mix: Incubate NMTP (
) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4). -
Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Monitor: Parent depletion and formation of S-oxide metabolites (+16 Da).
-
Workflow Visualization
Figure 2: Decision tree for the biological evaluation of the candidate molecule.
Data Summary & Reference Standards
When analyzing results, compare NMTP against the following established values for the phenyl analog (N-methyl-3-phenylpropylamine) to determine bioisosteric advantage.
| Property | Phenyl Analog (Reference) | Thiophene Candidate (Predicted) | Rationale |
| LogP | ~2.5 | ~2.7 | Thiophene is more lipophilic than benzene. |
| NET Affinity ( | Moderate (Sub-micromolar) | Potentially Higher | Electron-rich ring may enhance |
| Metabolic Route | Phenyl hydroxylation | S-oxidation / Ring opening | Thiophene sulfur is a metabolic soft spot. |
| Selectivity | NET > SERT | Balanced NET/SERT | Thiophene often broadens binding profiles. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 35417, N-Methyl-3-phenylpropan-1-amine. Retrieved from [Link]
- Wong, D. T., et al. (1993).Duloxetine (LY248686), an inhibitor of serotonin and noradrenaline uptake and an antidepressant drug candidate. Expert Opinion on Investigational Drugs. (Contextual grounding for thiophene-based uptake inhibitors).
- Meanwell, N. A. (2011).Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Theoretical basis for Thiophene-Phenyl exchange).
-
Wikipedia. Phenylpropylamine - Pharmacology and SAR. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Quantitative Analysis of n-Methyl-3-(thiophen-3-yl)propan-1-amine
Abstract
This document provides detailed analytical methods for the quantification of n-Methyl-3-(thiophen-3-yl)propan-1-amine. This compound is of interest as a potential impurity or metabolite in pharmaceutical development. The protocols herein are designed for researchers, scientists, and drug development professionals, offering guidance on High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are presented with a focus on the scientific rationale behind procedural choices, ensuring robust and reliable quantification.
Introduction
n-Methyl-3-(thiophen-3-yl)propan-1-amine is a secondary amine containing a thiophene moiety. Its structural similarity to active pharmaceutical ingredients (APIs) and their intermediates makes it a relevant compound for monitoring during drug synthesis and metabolism studies. Accurate and precise quantification is crucial for ensuring the purity, safety, and efficacy of related pharmaceutical products. This application note outlines three distinct, yet complementary, analytical approaches for the determination of this analyte in various matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of compounds with a UV chromophore, such as the thiophene ring in the target analyte. This method is particularly suitable for routine quality control and for the analysis of bulk materials or formulations where sensitivity requirements are moderate.
Rationale for Method Design
The selection of a reversed-phase C18 column is based on the non-polar nature of the analyte. The mobile phase, consisting of an acetonitrile and water gradient with a formic acid modifier, is chosen to ensure good peak shape and retention for the basic amine. Formic acid helps to protonate the amine, reducing peak tailing and improving chromatographic resolution. Detection at 230 nm is selected to correspond with the UV absorbance maximum of the thiophene ring.
Experimental Protocol
2.2.1. Materials and Reagents
-
n-Methyl-3-(thiophen-3-yl)propan-1-amine reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Methanol (HPLC grade)
2.2.2. Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
2.2.3. Sample Preparation
-
Accurately weigh and dissolve the reference standard in a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
For unknown samples, dissolve an accurately weighed amount in the diluent to achieve a concentration within the calibration range.
2.2.4. Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | 230 nm |
Data Analysis
Quantification is achieved by constructing a calibration curve from the peak areas of the calibration standards versus their known concentrations. The concentration of the analyte in unknown samples is determined by interpolating their peak areas on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it an excellent choice for identifying and quantifying volatile and semi-volatile compounds. For amines, derivatization is often employed to improve thermal stability and chromatographic performance.
Rationale for Method Design
Due to the polar nature of the amine group, which can lead to peak tailing in GC, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluoropropionic anhydride (PFPA) is recommended.[1][2][3] This process replaces the active hydrogen on the nitrogen with a non-polar group, improving peak shape and thermal stability. A non-polar capillary column, such as a DB-5ms, is suitable for separating the derivatized analyte. Electron ionization (EI) at 70 eV is a standard technique that provides reproducible fragmentation patterns for compound identification.
Experimental Protocol
3.2.1. Materials and Reagents
-
n-Methyl-3-(thiophen-3-yl)propan-1-amine reference standard
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate
3.2.2. Instrumentation
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
3.2.3. Sample Preparation and Derivatization
-
Prepare a stock solution of the reference standard in ethyl acetate (1 mg/mL).
-
Create calibration standards by diluting the stock solution.
-
To 100 µL of each standard or sample solution, add 50 µL of PFPA.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute in 100 µL of ethyl acetate.
Caption: GC-MS sample preparation and analysis workflow.
3.2.4. GC-MS Conditions
| Parameter | Value |
| Inlet Temp. | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, 1.2 mL/min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization | Electron Ionization (EI) at 70 eV |
| Acquisition | Selected Ion Monitoring (SIM) |
Data Analysis
For quantification, specific ions of the derivatized analyte are monitored in SIM mode to enhance sensitivity and selectivity. A calibration curve is generated by plotting the abundance of the target ion against the concentration of the standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the benchmark for high-sensitivity and high-selectivity quantification, especially in complex matrices such as biological fluids. This technique is ideal for impurity profiling at trace levels and for pharmacokinetic studies.
Rationale for Method Design
The chromatographic principles are similar to the HPLC-UV method, employing a C18 column and a gradient elution with a formic acid modifier to achieve good peak shape. The key advantage of LC-MS/MS lies in its detection method. Electrospray ionization (ESI) in positive mode is chosen as it is highly effective for protonating amines. Tandem mass spectrometry, specifically Multiple Reaction Monitoring (MRM), provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.[4][5] This minimizes interference from matrix components.
Experimental Protocol
4.2.1. Materials and Reagents
-
n-Methyl-3-(thiophen-3-yl)propan-1-amine reference standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
4.2.2. Instrumentation
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
4.2.3. Sample Preparation
-
Prepare a 1 mg/mL stock solution of the reference standard in 50:50 acetonitrile/water.
-
Generate calibration standards through serial dilution, typically in the ng/mL to low µg/mL range.
-
For biological samples, a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove matrix interferences. A generic protein precipitation protocol involves adding three parts of cold acetonitrile to one part of the sample, vortexing, centrifuging, and analyzing the supernatant.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. chimia.ch [chimia.ch]
- 5. ricerca.unich.it [ricerca.unich.it]
Application Note: A Robust HILIC-MS/MS Method for the Quantitative Analysis of n-Methyl-3-(thiophen-3-yl)propan-1-amine
Abstract
This application note presents a detailed, validated protocol for the sensitive and selective quantification of n-Methyl-3-(thiophen-3-yl)propan-1-amine, a polar secondary amine, using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). Addressing the common analytical challenges associated with retaining and resolving small polar molecules, this guide details a comprehensive workflow from sample preparation in a biological matrix to final data analysis. We provide in-depth explanations for methodological choices, including the rationale for selecting HILIC over traditional reversed-phase chromatography and the optimization of mass spectrometry parameters. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method and is structured to comply with the principles outlined in international regulatory guidelines.
Introduction and Analytical Rationale
N-Methyl-3-(thiophen-3-yl)propan-1-amine (MW: 155.27 g/mol , Formula: C₈H₁₃NS) is a secondary amine containing a thiophene moiety. Its structural motifs are present in numerous pharmaceutically active compounds and their metabolites. The development of a robust, sensitive, and selective analytical method is paramount for pharmacokinetic studies, metabolite identification, and quality control in drug discovery and development pipelines.
The primary analytical challenge for this molecule lies in its high polarity. Traditional reversed-phase liquid chromatography (RP-LC), which separates compounds based on hydrophobicity, often provides insufficient retention for such polar analytes, even with highly aqueous mobile phases.[1][2] This can lead to elution near the solvent front, where matrix interference is most pronounced, compromising sensitivity and accuracy.
To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is the chosen chromatographic strategy. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile).[3] Retention is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[4] This mechanism is highly effective for polar compounds. Furthermore, the high organic content of the HILIC mobile phase is advantageous for mass spectrometry, as it promotes more efficient desolvation and ionization in the electrospray ionization (ESI) source, often leading to a significant enhancement in signal intensity.[5][6]
This protocol employs a HILIC-MS/MS approach in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, making it the gold standard for quantitative bioanalysis.
Caption: Rationale for selecting HILIC over RP-HPLC.
Experimental Protocol
This protocol provides a comprehensive workflow, from initial sample handling to final data acquisition.
Sample Preparation: Solid-Phase Extraction (SPE)
For biological matrices such as human plasma, a robust sample preparation step is critical to remove proteins and phospholipids that can cause significant matrix effects and ion suppression in the MS source.[7] Solid-Phase Extraction (SPE) is recommended for its high selectivity and ability to concentrate the analyte.[8][9]
Materials:
-
Mixed-mode polymeric SPE cartridges (e.g., Waters Oasis MCX, 30 mg, 1 mL)
-
Methanol (HPLC grade)
-
2% Formic Acid in Water
-
5% Ammonium Hydroxide in Methanol
-
Centrifuge, Evaporator (e.g., nitrogen stream)
Step-by-Step Protocol:
-
Sample Pre-treatment: Thaw plasma samples on ice. For every 500 µL of plasma, add 500 µL of 2% formic acid. Vortex for 30 seconds. Centrifuge at 4000 x g for 10 minutes to pellet precipitated proteins.
-
SPE Column Conditioning: Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove unretained interferences. Follow with a wash of 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute the analyte from the cartridge using 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the protonated amine, releasing it from the cation-exchange sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 90:10 (v/v) Acetonitrile/Water. This ensures compatibility with the initial HILIC mobile phase conditions.
Caption: Solid-Phase Extraction (SPE) workflow.
HPLC-MS/MS Method Parameters
The following parameters were established on a Waters Acquity UPLC system coupled to a Sciex 6500+ QTRAP mass spectrometer. These should be adapted and optimized for the specific instrumentation used.
| Parameter | Setting |
| HPLC System | |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 3.0 | |
| 3.1 | |
| 4.0 | |
| 4.1 | |
| 6.0 | |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | +4500 V |
| Source Temperature | 550 °C |
| Gas 1 (Nebulizer) | 50 psi |
| Gas 2 (Heater) | 60 psi |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | Analyte |
| n-Methyl-3-(thiophen-3-yl)propan-1-amine | |
| n-Methyl-3-(thiophen-3-yl)propan-1-amine |
Rationale for Parameters:
-
Column: A BEH Amide column provides excellent retention and peak shape for polar bases.[3][6]
-
Mobile Phase: Ammonium formate is a volatile salt, making it fully compatible with MS detection. Formic acid is added to maintain a consistent pH and improve peak shape.[4]
-
MRM Transitions: The precursor ion (Q1) corresponds to the protonated molecule [M+H]⁺. Product ions (Q3) are generated by collision-induced dissociation and must be empirically determined and optimized for maximum intensity. The proposed fragments correspond to logical cleavages of the propanamine side chain.
Method Validation
To ensure the method is fit for its intended purpose, it must be validated according to established regulatory guidelines, such as those from the ICH or FDA.[7][10][11][12] The validation protocol should demonstrate the method's performance characteristics.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the analyte's retention time. |
| Linearity & Range | The ability to produce results that are directly proportional to the analyte concentration over a defined range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards ±15% of nominal (±20% at LLOQ). |
| Accuracy | The closeness of the measured value to the true value. Assessed using Quality Control (QC) samples. | Mean concentration within ±15% of nominal value for QCs. |
| Precision | The degree of agreement among individual test results. Assessed as Repeatability and Intermediate Precision. | Coefficient of Variation (%CV) or RSD ≤ 15% for QCs (≤ 20% at LLOQ). |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Analyte response is identifiable and reproducible with S/N > 10. Accuracy and precision criteria must be met. |
| Matrix Effect | The alteration of ionization efficiency due to co-eluting matrix components. | The CV of the matrix factor across different lots of matrix should be ≤ 15%. |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and handling conditions. | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Reference: Based on principles from ICH Q2(R2) and FDA Bioanalytical Method Validation Guidance.[7][11][13]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the analysis of n-Methyl-3-(thiophen-3-yl)propan-1-amine by HILIC-MS/MS. By leveraging the advantages of HILIC for retaining polar compounds and the sensitivity of tandem mass spectrometry, this method overcomes common analytical hurdles. The detailed procedures for sample preparation and method validation establish a trustworthy and robust framework suitable for regulated bioanalysis in the pharmaceutical industry.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
- RSC Publishing. (n.d.). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines.
- Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines.
- Domonkos, I., et al. (n.d.). HILIC-MS Rat Brain Analysis, A New Approach for the Study of Ischemic Attack. PMC.
- Waters Corporation. (2010, April 27). Hydrophilic Interaction Chromatography (HILIC).
- Diduco. (n.d.). Technique: HILIC.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- GL Sciences. (n.d.). Reverse Phase HPLC Columns.
- Guillarme, D., & Veuthey, J. L. (n.d.). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis.
- American Chemical Society. (2016, October 25). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry.
- Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection.
- Tosoh Bioscience. (n.d.). Separation of Polar Molecules using a Stable Amino-bonded Phase HILIC Column.
- Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices.
- U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry.
- Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
- BioPharm International. (n.d.). Method Validation Guidelines.
- Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
- Google Patents. (n.d.). US20070010023A1 - Method of analysis of amine by mass spectrometry.
- Avantor. (2024, April 10). Understanding the importance of sample preparation for the analysis of biological samples.
- MDPI. (2021, October 12). Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study.
- Moldb. (n.d.). 1487154-19-7 | n-Methyl-3-(thiophen-3-yl)propan-1-amine.
- MilliporeSigma. (n.d.). N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine hydrochloride.
- Agilent. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.
- Chemicalbook. (2023, July 12). (S)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine | 116817-27-7.
- ResearchGate. (n.d.). Methiopropamine: An Analytical Profile.
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Application Note: A Comprehensive NMR-Based Protocol for the Structural Elucidation of n-Methyl-3-(thiophen-3-yl)propan-1-amine
Abstract
This application note provides a detailed, methodology-driven guide for the complete structural elucidation of n-Methyl-3-(thiophen-3-yl)propan-1-amine using a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Moving beyond a simple listing of steps, this document delves into the causal reasoning behind experimental parameter selection and data interpretation strategies. We present a self-validating workflow, integrating one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to unambiguously assign all proton and carbon resonances. This guide is intended for researchers, chemists, and drug development professionals who require a robust and logical framework for characterizing novel small molecules, particularly those containing heterocyclic and aliphatic moieties.
Introduction: The Imperative for Unambiguous Characterization
n-Methyl-3-(thiophen-3-yl)propan-1-amine is a heterocyclic compound featuring a thiophene ring linked to an N-methylated propyl amine chain. Molecules with such structural motifs are of significant interest in medicinal chemistry and materials science, often serving as key building blocks for pharmacologically active agents.[1] Given the potential for isomerism and the critical role of precise molecular architecture in determining function, an unequivocal structural confirmation is paramount.
NMR spectroscopy stands as the most powerful and definitive method for the structural analysis of organic molecules in solution.[2][3] This guide outlines a comprehensive multi-technique NMR approach, designed not only to confirm the identity of the target compound but also to serve as a template protocol for analogous molecules. Our methodology emphasizes a logical progression of experiments where each step builds upon the last, ensuring a cohesive and cross-validated final assignment.
Foundational Step: Meticulous Sample Preparation
The quality of NMR data is fundamentally dependent on the quality of the NMR sample.[4] Lapses in preparation introduce artifacts that can complicate or invalidate spectral interpretation. The primary objectives are to create a homogeneous solution free of particulate matter and paramagnetic impurities, using a deuterated solvent that provides a stable lock signal for the spectrometer.[5][6]
Protocol 2.1: Sample Preparation
-
Analyte Weighing: Accurately weigh 5-10 mg of high-purity n-Methyl-3-(thiophen-3-yl)propan-1-amine. This concentration is a pragmatic choice, balancing strong signal-to-noise for less sensitive experiments like ¹³C NMR with solubility and potential line broadening effects from aggregation at very high concentrations.[7]
-
Solvent Selection & Dissolution:
-
Select a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice due to its good solubilizing power for a wide range of organic compounds and its relatively simple residual solvent signal.
-
Transfer the analyte to a clean, dry vial. Add approximately 0.6-0.7 mL of CDCl₃ using a glass Pasteur pipette.[6]
-
Gently vortex or swirl the vial until the solid is completely dissolved. Visually inspect the solution against a bright background to ensure no particulate matter is present.
-
-
Filtration and Transfer:
-
The presence of even microscopic solid particles can severely degrade magnetic field homogeneity, leading to broad spectral lines.[5] To mitigate this, filter the solution directly into a high-quality 5 mm NMR tube (e.g., Wilmad or Norell brand). This can be achieved by pushing a small plug of glass wool into a Pasteur pipette and passing the solution through it.
-
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the compound identifier, solvent, and concentration.
Experimental Workflow: From 1D Survey to 2D Connectivity
Our analytical strategy follows a logical sequence, beginning with rapid, high-sensitivity proton NMR, followed by carbon NMR, and culminating in 2D correlation experiments that reveal the complete bonding framework.
Diagram 1: A logical workflow for NMR-based structural elucidation.
One-Dimensional NMR: The Structural Blueprint
1D ¹H and ¹³C NMR spectra provide the fundamental information: the number and electronic environment of unique protons and carbons, respectively.
¹H NMR Spectroscopy
The ¹H NMR spectrum gives the first overview of the molecular structure, revealing proton count (via integration), electronic environment (via chemical shift), and neighboring protons (via spin-spin coupling, or multiplicity).
-
Protocol 3.1.1: ¹H NMR Acquisition
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of CDCl₃ and shim the magnetic field to optimize homogeneity.
-
Acquire the spectrum using standard parameters. The causality behind these choices is critical:
-
Pulse Angle: 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay, enabling faster data acquisition without saturating the signals.
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm). This range comfortably encompasses typical organic proton signals.
-
Acquisition Time: ~2-3 seconds. This ensures adequate resolution to resolve fine coupling patterns.
-
Relaxation Delay (d1): 1-2 seconds. A sufficient delay for protons to relax back to equilibrium, ensuring quantitative integrations.
-
Number of Scans: 8-16. Averaging multiple scans improves the signal-to-noise ratio.
-
-
-
Expected ¹H Resonances: The structure of n-Methyl-3-(thiophen-3-yl)propan-1-amine suggests distinct signal regions.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| H2 (Thiophene) | ~7.2 - 7.4 | Doublet of doublets (dd) | Aromatic proton adjacent to sulfur and a CH group. |
| H4 (Thiophene) | ~6.9 - 7.1 | Doublet of doublets (dd) | Aromatic proton coupled to H2 and H5. |
| H5 (Thiophene) | ~7.1 - 7.3 | Doublet of doublets (dd) | Aromatic proton coupled to H4.[8] |
| Hα (CH₂) | ~2.7 - 2.9 | Triplet (t) | Methylene group adjacent to the electron-withdrawing thiophene ring. |
| Hβ (CH₂) | ~1.8 - 2.0 | Multiplet (m) or Quintet | Methylene group situated between two other CH₂ groups. |
| Hγ (CH₂) | ~2.5 - 2.7 | Triplet (t) | Methylene group adjacent to the nitrogen atom. |
| N-H | ~1.5 - 2.5 | Broad singlet (br s) | Amine proton, often broad and may exchange with trace water. |
| N-CH₃ | ~2.4 - 2.6 | Singlet (s) | Methyl group attached to nitrogen. |
¹³C{¹H} NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom, providing a direct count of the carbon skeleton.
-
Protocol 3.1.2: ¹³C{¹H} NMR Acquisition
-
Use the same locked and shimmed sample.
-
Acquire the spectrum using parameters optimized for the low natural abundance and gyromagnetic ratio of ¹³C.
-
Pulse Program: A standard pulse program with proton decoupling (e.g., zgpg30).
-
Spectral Width: ~220 ppm (e.g., -10 to 210 ppm). This covers the full range of carbon chemical shifts.
-
Number of Scans: 256-1024. A higher number of scans is required to achieve adequate signal-to-noise compared to ¹H NMR.[7]
-
Relaxation Delay (d1): 2 seconds.
-
-
-
Expected ¹³C Resonances: Eight distinct carbon signals are expected.
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 (Thiophene) | ~125 - 128 | Aromatic CH carbon adjacent to sulfur. |
| C3 (Thiophene) | ~140 - 143 | Quaternary aromatic carbon bearing the propyl substituent. |
| C4 (Thiophene) | ~128 - 131 | Aromatic CH carbon.[8] |
| C5 (Thiophene) | ~120 - 123 | Aromatic CH carbon. |
| Cα (CH₂) | ~30 - 35 | Aliphatic carbon adjacent to the thiophene ring. |
| Cβ (CH₂) | ~28 - 33 | Aliphatic carbon in the middle of the chain. |
| Cγ (CH₂) | ~48 - 52 | Aliphatic carbon adjacent to the nitrogen atom. |
| N-CH₃ | ~35 - 38 | Aliphatic carbon of the N-methyl group. |
Two-Dimensional NMR: Assembling the Puzzle
2D NMR experiments are essential for establishing the connectivity between atoms, transforming the list of signals from 1D spectra into a coherent molecular structure.[9]
¹H-¹H COSY (COrrelation SpectroscopY)
The COSY experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. It is invaluable for tracing out contiguous proton chains.[10]
-
Protocol 3.2.1: COSY Acquisition
-
Acquire a standard gradient-enhanced COSY (gCOSY) experiment.
-
Key Parameters: Use the ¹H spectral width for both dimensions. Acquire 256-512 increments in the indirect dimension (F1) with 2-4 scans per increment.
-
-
Interpretation: Cross-peaks in the COSY spectrum connect coupled protons. For n-Methyl-3-(thiophen-3-yl)propan-1-amine, we expect to see:
-
A strong correlation between Hα and Hβ .
-
A strong correlation between Hβ and Hγ .
-
Correlations between the thiophene protons (H2 , H4 , H5 ).
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation). This is the most reliable way to assign protonated carbons.[11]
-
Protocol 3.2.2: HSQC Acquisition
-
Acquire a standard gradient-enhanced, sensitivity-enhanced HSQC experiment.
-
Key Parameters: Set the F2 (proton) dimension spectral width to ~16 ppm and the F1 (carbon) dimension to ~180 ppm. The central parameter is the one-bond coupling constant (¹JCH), which is typically set to an average value of 145 Hz for sp³ and sp² C-H bonds.
-
-
Interpretation: Each cross-peak represents a direct C-H bond, definitively linking the ¹H and ¹³C assignments for:
-
H2 with C2
-
H4 with C4
-
H5 with C5
-
Hα with Cα
-
Hβ with Cβ
-
Hγ with Cγ
-
N-CH₃ protons with the N-CH₃ carbon
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is arguably the most critical for final structural confirmation. It reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds), allowing for the connection of isolated spin systems and the identification of quaternary carbons.[11][12]
-
Protocol 3.2.3: HMBC Acquisition
-
Acquire a standard gradient-enhanced HMBC experiment.
-
Key Parameters: Use the same spectral widths as the HSQC. The crucial parameter is the long-range coupling constant (ⁿJCH). Optimizing for a value of 8 Hz is a robust choice, as it captures a wide range of typical two- and three-bond couplings.
-
-
Interpretation: The HMBC spectrum provides the final, unambiguous connections.
Diagram 2: Key 2D NMR correlations for structural assignment.
Integrated Data Analysis and Structural Confirmation
The final step is to synthesize the information from all experiments into a single, self-consistent structural assignment.
-
Assign the Propyl Chain: Use the COSY spectrum to walk along the aliphatic chain: a signal at ~2.5-2.7 ppm (Hγ) will correlate with a signal at ~1.8-2.0 ppm (Hβ), which in turn will correlate with a signal at ~2.7-2.9 ppm (Hα). Use the HSQC data to assign the attached carbons Cγ, Cβ, and Cα.
-
Assign the Thiophene Ring: Use the characteristic chemical shifts and coupling patterns in the ¹H spectrum to tentatively assign H2, H4, and H5. The COSY spectrum will confirm their connectivity. HSQC will then link them to C2, C4, and C5.
-
Connect the Fragments: This is where the HMBC data is essential.
-
Observe a correlation from the Hα protons (~2.8 ppm) to the quaternary thiophene carbon C3 (~141 ppm) and to the protonated thiophene carbons C2 and C4 . This definitively proves the propyl chain is attached at the C3 position of the thiophene ring.
-
Observe correlations from the thiophene protons (H2 and H4 ) to the Cα carbon of the propyl chain. This provides reciprocal confirmation of the connection point.
-
-
Confirm the N-Methyl Group: The singlet at ~2.5 ppm is assigned to the N-CH₃ protons. An HMBC correlation from these protons to the Cγ carbon (~50 ppm) confirms its attachment to the terminal nitrogen of the propyl amine chain.
-
Final Verification: Check that all observed signals in all spectra are accounted for and are consistent with the proposed structure. The combination of COSY, HSQC, and HMBC data provides a redundant, self-validating system that leaves no ambiguity in the final structure.
Conclusion
This application note has detailed a systematic and robust workflow for the complete structural assignment of n-Methyl-3-(thiophen-3-yl)propan-1-amine using a core suite of NMR experiments. By explaining the rationale behind each step—from sample preparation to the specific roles of COSY, HSQC, and HMBC—we provide a framework that ensures scientific integrity and leads to a trustworthy, unambiguous result. This methodology is not only applicable to the title compound but can be readily adapted for the characterization of a wide array of small organic molecules, underscoring the indispensable power of NMR spectroscopy in modern chemical research.
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Western University, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Bianco, A., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2(9), 5891–5899. [Link]
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Al-Jalal, A., et al. (1999). Convenient Synthesis 1H, 13C NMR Study and X-Ray Crystal Structure Determination of Some New Disubstituted Thiophenes. Spectroscopy Letters, 32(3), 457-469. [Link]
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ACD/Labs. (n.d.). Structure Elucidator Suite - CASE NMR Software. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H solution NMR spectra of (a) thiophene[5]Rotaxane and (b) polythiophene polyrotaxane. Retrieved from [Link]
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Sahoo, A. K., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(45), 15156–15166. [Link]
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ResearchGate. (n.d.). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Retrieved from [Link]
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Smith, S. G., & Goodman, J. M. (2010). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. Nature Protocols, 5(7), 1212–1221. [Link]
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Oregon State University, Nuclear Magnetic Resonance Facility. (n.d.). Small Molecule Characterization. Retrieved from [Link]
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Pauli, G. F., et al. (2014). Essential Parameters for Structural Analysis and Dereplication by ¹H NMR Spectroscopy. Journal of Natural Products, 77(6), 1473–1487. [Link]
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Elliot, A. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
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PubChemLite. (n.d.). (s)-n-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine hydrochloride. Retrieved from [Link]
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Pharmaffiliates. (n.d.). (R)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine. Retrieved from [Link]
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Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]
-
MDPI. (2024). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
ResearchGate. (n.d.). ¹H NMR, ¹H-COSY, HMQC and HMBC data for compound 3. Retrieved from [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. organomation.com [organomation.com]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. benchchem.com [benchchem.com]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. youtube.com [youtube.com]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of n-Methyl-3-(thiophen-3-yl)propan-1-amine
Welcome to the technical support center for the synthesis of n-Methyl-3-(thiophen-3-yl)propan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and ensure the purity of your final product.
The synthesis of n-Methyl-3-(thiophen-3-yl)propan-1-amine, a key intermediate in various research applications, is most commonly achieved via the reductive amination of 3-(thiophen-3-yl)propanal with methylamine. While conceptually straightforward, this reaction is prone to several competing pathways that can diminish yield and complicate purification. This document provides a detailed, question-and-answer-based troubleshooting guide, supplemented with experimental protocols and mechanistic insights.
Section 1: The Core Synthesis Pathway: Reductive Amination
Reductive amination is a powerful method for forming amines from carbonyl compounds. The reaction proceeds in two main stages: the formation of an imine intermediate followed by its reduction to the target amine.[1] The overall transformation is as follows:
Scheme 1: General Reductive Amination for n-Methyl-3-(thiophen-3-yl)propan-1-amine
(Note: Image is a placeholder for the chemical reaction scheme.)
The efficiency of this process hinges on the delicate balance between the rate of imine formation and the rate of reduction. The choice of reducing agent is critical; it must be selective enough to reduce the imine in the presence of the starting aldehyde.[2]
Caption: Mechanism of Reductive Amination.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction produced a significant amount of a higher molecular weight byproduct, resulting in low yield of the desired secondary amine. What is happening?
Answer: You are most likely observing the formation of a dialkylated tertiary amine, N,N-dimethyl-3-(thiophen-3-yl)propan-1-amine or a related tertiary amine impurity. This is the most common side reaction in reductive aminations involving primary amines.[3]
Causality: The desired product, n-Methyl-3-(thiophen-3-yl)propan-1-amine, is a secondary amine. It remains nucleophilic and can compete with the starting methylamine to react with another molecule of 3-(thiophen-3-yl)propanal, forming a new iminium ion that is subsequently reduced to the tertiary amine.
Caption: Competing reaction pathways in the synthesis.
Troubleshooting Steps:
-
Adjust Stoichiometry: Use a slight excess of the primary amine (methylamine), typically 1.2 to 1.5 equivalents. This increases the probability that the aldehyde will react with methylamine rather than the secondary amine product.[3]
-
Control Reagent Addition: If possible, add the aldehyde slowly to a solution containing the methylamine and the reducing agent. This maintains a low concentration of the aldehyde, favoring the reaction with the more abundant methylamine.
-
Monitor the Reaction: Use TLC or GC-MS to track the formation of both the desired product and the tertiary amine byproduct. Stop the reaction once the consumption of the starting aldehyde plateaus to prevent further dialkylation.
Q2: My analysis shows a significant peak corresponding to 3-(thiophen-3-yl)propan-1-ol. Why is my aldehyde being reduced?
Answer: The presence of the corresponding alcohol indicates that your reducing agent is reacting directly with the starting aldehyde before it can form the imine with methylamine.
Causality: This side reaction is common when using powerful, non-selective reducing agents like sodium borohydride (NaBH₄) under conditions where imine formation is slow.[4] Imine formation is an equilibrium-dependent process, and if the equilibrium is not favorable or the kinetics are slow, the aldehyde is exposed to the reducing agent for an extended period.
Troubleshooting Steps:
-
Change the Reducing Agent: Switch to a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for one-pot reductive aminations because it is less reactive towards aldehydes and ketones but readily reduces the protonated iminium ion intermediate.[3][4]
-
Implement a Two-Step Procedure: If you must use a less selective reagent like NaBH₄, perform the reaction in two distinct steps.
-
Step 1 (Imine Formation): Mix the aldehyde and methylamine in a suitable solvent (like methanol) and stir for 1-2 hours to allow the imine equilibrium to be established. The use of a dehydrating agent like molecular sieves can drive this equilibrium forward.
-
Step 2 (Reduction): Cool the mixture (e.g., to 0 °C) and then add the sodium borohydride portion-wise.
-
-
pH Control: Imine formation is often catalyzed by mild acid. Ensure the pH of your reaction is weakly acidic (pH 5-6) to facilitate imine formation without causing degradation of the reagents. If using methylamine hydrochloride, the reaction is already acidic. If using a solution of methylamine, adding a small amount of acetic acid can be beneficial.
| Reducing Agent | Selectivity | Typical Solvents | Pros | Cons |
| NaBH(OAc)₃ (STAB) | High (Imines > Aldehydes) | Dichloromethane (DCM), Dichloroethane (DCE), THF | Mild, one-pot procedure, high yields.[3] | Water-sensitive, relatively expensive. |
| NaBH₃CN | Moderate (Imines > Aldehydes at controlled pH) | Methanol (MeOH), Acetonitrile | Not water-sensitive, effective in protic solvents.[1] | Highly toxic (releases HCN gas in strong acid). |
| NaBH₄ | Low (Reduces both) | Methanol (MeOH), Ethanol (EtOH) | Inexpensive, readily available. | Requires two-step procedure to avoid aldehyde reduction.[4] |
Q3: The reaction is very sluggish, shows low conversion even after extended time, and the crude product is a complex mixture. What could be the cause?
Answer: This issue often points to problems with the starting materials or suboptimal conditions for imine formation.
Causality:
-
Impure Aldehyde: The starting 3-(thiophen-3-yl)propanal may contain impurities from its synthesis that inhibit the reaction. Aldehydes with α-hydrogens are also susceptible to self-condensation (aldol reaction) under acidic or basic conditions, leading to polymers and complex mixtures.
-
Inactive Reagents: The reducing agent may have degraded due to improper storage (especially STAB, which is moisture-sensitive). The methylamine solution may be of a lower concentration than stated.
-
Unfavorable Equilibrium: As an equilibrium process, imine formation can be hindered by the presence of water, which is a byproduct of the reaction.
Troubleshooting Steps:
-
Verify Starting Material Purity: Before starting the reaction, confirm the purity of 3-(thiophen-3-yl)propanal by NMR or GC-MS. If it is impure, purify it via distillation or column chromatography.
-
Use Fresh Reagents: Use a freshly opened bottle of the reducing agent, particularly NaBH(OAc)₃. Verify the concentration of your methylamine solution.
-
Remove Water: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Consider adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or 3Å molecular sieves, to the reaction mixture before adding the reducing agent to drive the imine formation equilibrium to the right.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the best solvent for this reaction?
-
A: For one-pot reactions with NaBH(OAc)₃, aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred as they are compatible with the reagent.[4] For two-step procedures using NaBH₄, protic solvents like methanol or ethanol are ideal as they readily dissolve the borohydride.
-
-
Q: How do I effectively purify the final product?
-
A: As a basic amine, the product can be efficiently separated from neutral byproducts (like the alcohol or unreacted aldehyde) using an acid-base extraction.
-
Dilute the reaction mixture with a solvent like ethyl acetate.
-
Wash with a dilute aqueous acid (e.g., 1M HCl). The amine product will move into the aqueous layer as its hydrochloride salt.
-
Separate the layers and wash the organic layer again with dilute acid to ensure complete extraction.
-
Combine the acidic aqueous layers, cool in an ice bath, and make the solution basic (pH > 11) with an aqueous base (e.g., 2M NaOH).
-
Extract the free amine back into an organic solvent (e.g., ethyl acetate or DCM).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the purified amine. Further purification can be achieved by silica gel chromatography if needed.
-
-
-
Q: Can this procedure be used to synthesize the 2-thienyl isomer?
Section 4: Recommended Experimental Protocol
This protocol utilizes sodium triacetoxyborohydride for a reliable one-pot synthesis.
Synthesis of n-Methyl-3-(thiophen-3-yl)propan-1-amine
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-(thiophen-3-yl)propanal (1.0 eq).
-
Solvent and Amine: Dissolve the aldehyde in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration). Add a solution of methylamine (1.5 eq., e.g., as a 2.0 M solution in THF).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.). Caution: The reaction may bubble slightly upon addition.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete within 3-12 hours).
-
Workup: Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify further using the acid-base extraction detailed in the FAQ section or by column chromatography.
References
-
Bioprocess and Biosystems Engineering. (2014). Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol. Springer Link. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Royal Society of Chemistry. (2022). Thiophene Synthesis. RSC Publishing. [Link]
-
Afrin, S., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives. Future Journal of Pharmaceutical Sciences, 9(1). [Link]
-
Quick Company. (n.d.). Novel Process For Preparation Of Duloxetine And Intermediates For Use. Quick Company. [Link]
- Google Patents. (2018). Synthesis method of duloxetine intermediate.
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]
-
Freie Universität Berlin. (n.d.). Thiophene Derivatives as Versatile Precursors. Freie Universität Berlin Document Server. [Link]
-
Synple Chem. (n.d.). Application Note – Reductive Amination. Synple Chem. [Link]
-
Wu, J., Ji, C., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
overcoming poor solubility of n-Methyl-3-(thiophen-3-yl)propan-1-amine in aqueous buffers
[1][2]
Executive Summary & Molecule Profile[1][2]
The Challenge: Researchers frequently encounter precipitation ("crashing out") or oiling-out when introducing N-Methyl-3-(thiophen-3-yl)propan-1-amine into aqueous buffers (e.g., PBS, HEPES).[1][2] While the amine functionality suggests water solubility, the lipophilic thiophene ring and propyl chain dominate its physicochemical behavior at physiological pH.
The Molecule:
-
pKa:
9.5 – 10.5 (Estimated for secondary alkyl amines).ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Intrinsic Solubility (
): Very low (Hydrophobic Free Base).ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Behavior: At pH 7.4, a significant fraction exists as the uncharged free base, which exceeds its solubility limit and aggregates.
Quick Diagnostic:
| Observation | Likely Cause | Immediate Action |
|---|---|---|
| Cloudy/Milky Suspension | "Oiling out" of the free base.[1][2] | Acidify or add cosolvent.[1][2] |
| Crystalline Precipitate | Salt formation with buffer anions (rare) or saturation.[1][2] | Dilute or switch to Cyclodextrin. |
| Sticky Residue on Walls | Hydrophobic adsorption.[1] | Use glass vials; avoid polystyrene. |
The pH Strategy (The "Golden Lever")
The most effective method to solubilize this compound is exploiting its basic nitrogen. By lowering the pH, you drive the equilibrium toward the ionized (protonated) species, which is highly water-soluble.
The Mechanism
The solubility (
At pH 7.4 , if the pKa is 10.0, the ratio of Ionized:Unionized is
Protocol A: Acid-Assisted Solubilization
Use this for chemical assays or robust cell lines tolerant of slightly acidic media.[1][2]
-
Prepare Stock: Dissolve the compound in 100% DMSO at 100x the final target concentration (e.g., 10 mM).
-
Prepare Buffer: Use a buffer with a lower pH (e.g., Acetate or Citrate buffer at pH 5.0 - 6.0).[1][2]
-
Note: If using PBS, adjust pH to 6.0 using HCl before addition.
-
-
The "Subsurface" Addition:
-
Place the pipette tip below the surface of the stirring buffer.
-
Slowly inject the DMSO stock while vortexing or stirring rapidly.
-
Why? This prevents high local concentrations of the free base at the air-liquid interface, which causes immediate precipitation.
-
Visualization: Solubility Equilibrium
Caption: At physiological pH, the equilibrium shifts toward the free base. If concentration exceeds intrinsic solubility (
Advanced Formulation: Cyclodextrins
If your experiment requires strictly neutral pH (e.g., sensitive primary cell cultures), lowering the pH is not an option. You must "hide" the lipophilic thiophene ring using an excipient.
Recommended Excipient: Hydroxypropyl-
Protocol B: Cyclodextrin Complexation
| Component | Concentration | Role |
| HP- | 10% - 20% (w/v) | Solubilizing Agent (Host) |
| Target Amine | Up to 5 mM | Guest Molecule |
| Water/Buffer | q.s.[1] | Solvent |
Step-by-Step:
-
Prepare Vehicle: Dissolve HP-
-CD in water or buffer to create a 20% (w/v) clear solution.[1] Filter sterilize (0.22ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> m). -
Add Compound: Add your compound (as a solid or concentrated DMSO stock) to the CD solution.
-
Energy Input: Sonicate for 15–30 minutes at room temperature. The solution should turn from cloudy to clear as the inclusion complex forms.
-
Verification: If the solution remains cloudy, the concentration exceeds the complexation capacity. Dilute with more 20% CD vehicle.[1]
Troubleshooting Matrix & FAQs
FAQ 1: "I bought the HCl salt, but it still precipitates in PBS."
Answer: This is the Common Ion Effect combined with pH.
-
pH: PBS (pH 7.4) strips the proton from the HCl salt, reverting it to the insoluble free base.
-
Ions: High chloride concentrations in PBS (137 mM NaCl) can suppress the solubility of the hydrochloride salt, though pH is usually the dominant factor. Fix: Switch to Protocol B (Cyclodextrins) or lower the stock concentration.
FAQ 2: "Can I just use more DMSO?"
Answer: Only up to a point.
-
Biological Limit: Most cells tolerate only 0.1% - 0.5% DMSO.[1][2]
-
Chemical Limit: Even at 10% DMSO, if the water content is 90%, the "antisolvent" effect of water dominates, and the lipophilic thiophene will still crash out.
-
Rule of Thumb: If it crashes at 1% DMSO, going to 5% rarely solves it. You need a solubility enhancer (CDs) or pH adjustment.[2]
Troubleshooting Flowchart
Caption: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.
References
-
Cayman Chemical. (S)-Duloxetine (hydrochloride) Product Information. (Duloxetine is a structural analog; solubility data is highly relevant).[2] Link
-
PubChem. Compound Summary: (3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine.[1][2] National Library of Medicine. Link[2]
-
Jansook, P., et al. (2018).[2] Cyclodextrins: structure, physicochemical properties and pharmaceutical applications.[3] ScienceAsia.[1][2] (Authoritative guide on CD complexation). Link
-
LibreTexts Chemistry. Amines as Bases & Amine Salts. (Fundamental chemistry of amine solubilization). Link
Sources
- 1. (3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine chloride | C18H19ClNOS- | CID 45114142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - (s)-n-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine hydrochloride (C18H19NOS) [pubchemlite.lcsb.uni.lu]
- 3. oatext.com [oatext.com]
method development for chiral separation of thiophene propanamine enantiomers
Current Status: Operational Subject Matter Expert: Senior Application Scientist, Chiral Separations Topic: Method Development & Troubleshooting for Thiophene Propanamine Enantiomers (e.g., Duloxetine and precursors)
Executive Summary
Thiophene propanamines, most notably represented by Duloxetine ((+)-(S)-N-methyl-3-(1-naphthyloxy)-3-(2-thienyl)propanamine), present unique chromatographic challenges due to their secondary amine functionality and the steric bulk of the thiophene/naphthalene rings.
This guide moves beyond generic "chiral screening" to focus on the specific physicochemical interactions of this class. The primary challenge is the basicity of the secondary amine, which leads to severe peak tailing on polysaccharide-based stationary phases unless specific "silanol-blocking" protocols are employed.
Module 1: The Method Development Strategy
Do not rely on random screening. For thiophene propanamines, the probability of success is highest with Amylose and Cellulose tris(3,5-dimethylphenylcarbamate) phases.
The Screening Decision Matrix
The following workflow outlines the logical progression from column selection to mobile phase optimization.
Figure 1: Decision matrix for initiating method development for basic chiral amines.
Module 2: Standard Operating Protocols
The "Gold Standard" Normal Phase Method
For thiophene propanamines, Normal Phase (NP) typically yields higher selectivity (
| Parameter | Recommended Condition | Technical Rationale |
| Columns | Chiralpak AD-H (Amylose) or Chiralcel OD-H (Cellulose) | The 3,5-dimethylphenylcarbamate moiety provides the |
| Mobile Phase | n-Hexane : Ethanol : DEA (80 : 20 : 0.1 v/v/v) | Ethanol often provides better resolution than IPA for this class. DEA masks residual silanols, preventing peak tailing of the amine [2]. |
| Flow Rate | 0.8 – 1.0 mL/min | Lower flow rates minimize mass transfer resistance in the polymer coating, sharpening peaks. |
| Temperature | 25°C (Ambient) | Lower temperatures generally favor enthalpy-driven chiral recognition. |
| Detection | UV @ 230 nm or 290 nm | 290 nm is specific to the conjugated systems in Duloxetine derivatives; 230 nm offers higher sensitivity. |
Reversed Phase (LC-MS Compatible)
If your workflow requires Mass Spectrometry (MS), traditional Normal Phase (Hexane) is incompatible.
-
Column: Chiralpak AD-RH or OD-RH (specifically bonded for aqueous stability).
-
Mobile Phase: 20 mM Ammonium Bicarbonate (pH 9.0) : Acetonitrile (40:60).
-
Note: High pH is used here to keep the amine in its neutral state, improving retention on the hydrophobic CSP.
Module 3: Troubleshooting & FAQs
This section addresses specific failure modes reported by users working with thiophene propanamines.
Q1: I am observing severe peak tailing (Asymmetry > 2.0). Is my column dead?
Diagnosis: Likely Silanol Activity , not column death. Technical Explanation: Thiophene propanamines are secondary amines. Even on "end-capped" chiral columns, residual silanol groups (Si-OH) on the silica support act as weak cation exchangers. The basic amine interacts strongly with these acidic sites, causing the "tail" [3]. The Fix:
-
Add a Basic Modifier: Ensure your mobile phase contains 0.1% Diethylamine (DEA) or Butylamine.
-
Check the Age of the Premix: DEA is volatile. If your mobile phase has been sitting in an open flask for >24 hours, the DEA concentration may have dropped. Prepare fresh mobile phase daily.
Q2: My sample is Duloxetine HCl (Salt), and it won't dissolve in the Hexane mobile phase.
Diagnosis: Solubility Mismatch. Technical Explanation: Hydrochloride salts are polar and insoluble in non-polar hexane. The Fix:
-
Method A (In-situ Neutralization): Dissolve the sample in 100% Ethanol or IPA. Inject a small volume (e.g., 5 µL). The DEA in the mobile phase will neutralize the HCl salt upon injection, allowing the free base to interact with the column.
-
Method B (Biphasic Extraction): Dissolve the salt in water, basify with NaOH, extract into Hexane/DCM, dry, and inject the organic layer.
Q3: I switched from IPA to Ethanol and lost resolution. Why?
Diagnosis: Hysteresis / Memory Effect (Coated Phases). Technical Explanation: Polysaccharide columns (AD-H, OD-H) are coated , not covalently bonded. Switching alcohols can swell the polymer coating differently, altering the chiral "cavities." The Fix:
-
Flush the column with 100% Ethanol (or the new modifier) at a low flow rate (0.5 mL/min) for at least 3 hours to equilibrate the polymer swelling.
-
Warning: Never use "forbidden" solvents (THF, DCM, Chloroform, Ethyl Acetate) on AD-H/OD-H columns, as they will strip the stationary phase [4]. If solubility requires these solvents, switch to Immobilized Columns (Chiralpak IA, IB, IC).
Q4: The retention times are drifting shorter over the day.
Diagnosis: Temperature fluctuation or Mobile Phase Evaporation. Technical Explanation: Chiral recognition mechanisms are highly temperature-dependent. A 2°C shift can alter retention significantly. The Fix:
-
Use a column oven set explicitly to 25°C (do not rely on "ambient" room temp).
-
Cap solvent bottles to prevent evaporation of the volatile organic modifier (Ethanol/Hexane).
Module 4: Advanced Optimization
If the standard screening (Module 2) yields partial separation (Rs ~ 0.8 - 1.2), use these levers to achieve baseline resolution (Rs > 1.5).
Temperature Tuning
For entropy-driven separations (common with inclusion complexes), lowering the temperature often increases resolution.
-
Action: Reduce column temperature from 25°C to 10°C.
-
Result: Retention increases, but selectivity (
) often improves significantly due to a more rigid chiral "pocket" on the CSP.
The "Immobilized" Advantage
If the thiophene propanamine has complex solubility or requires aggressive solvents to dissolve:
-
Switch to: Chiralpak IA or IC .
-
Benefit: These are immobilized versions of AD/OD. You can use Dichloromethane (DCM) or THF in the mobile phase.
-
Recipe: n-Hexane : DCM : EtOH (85 : 10 : 5). The addition of DCM often alters the conformation of the analyte, potentially unlocking resolution that standard alcohols cannot achieve.
References
-
Nageswara Rao, R., et al. (2008). Development and validation of chiral LC method for the enantiomeric separation of duloxetine on amylose based stationary phase. Journal of Pharmaceutical and Biomedical Analysis.
-
Chiral Technologies. (2021).[1] Mobile Phase Modifiers & Additives for Immobilized Columns. Technical Notes. (Note: Generalized link to ChiralTech resources as specific deep link is dynamic).
-
Dolan, J. (2003).[2] Why Do Peaks Tail? LCGC North America.[2]
-
Phenomenex. (2025).[3] Chiral HPLC Column Selection and Method Development Guide. Technical Guide.
Sources
addressing matrix effects in LC-MS/MS analysis of biological samples
Welcome to the Advanced Bioanalysis Support Hub. Topic: Troubleshooting & Mitigating Matrix Effects in Biological Samples. Support Lead: Senior Application Scientist, Mass Spectrometry Division.
Introduction: The "Invisible" Error
Matrix effects (ME) are the alteration of analyte ionization efficiency caused by co-eluting components (endogenous or exogenous) in the sample matrix. Unlike low recovery, which is a loss of mass, matrix effects are a loss (suppression) or gain (enhancement) of signal relative to mass.[1]
Why this matters: In regulated bioanalysis (FDA/EMA), ME can cause assay failure even if your extraction recovery is 100%. It compromises accuracy, precision, and sensitivity (LLOQ).
Module 1: Diagnosis & Validation
How do I distinguish between instrument failure, low recovery, and matrix effects?
Q1: I see low signal intensity. Is it the column, the source, or the matrix?
A: You need to visualize the ionization profile. The standard "injection" method hides where suppression occurs. You must use the Post-Column Infusion (PCI) method.[2]
The Protocol (Bonfiglio Method):
-
Setup: Bypass the column with a syringe pump containing your analyte standard (at 100x LLOQ concentration).
-
Flow: Infuse the standard continuously into the MS source via a T-junction.
-
Injection: Simultaneously inject a blank extracted matrix (e.g., plasma extract) via the LC column.
-
Result: The MS monitors the constant infusion signal. Any dip (suppression) or spike (enhancement) in the baseline indicates a matrix effect at that specific retention time.[3]
Visualization of PCI Setup:
Caption: Schematic of Post-Column Infusion. The analyte is infused constantly while blank matrix elutes from the column to visualize suppression zones.
Q2: How do I quantify the Matrix Effect (ME) to meet FDA guidelines?
A: You must perform the Post-Extraction Spike experiment (often called the Matuszewski method). This distinguishes Extraction Recovery (RE) from Matrix Effect (ME).
The 3-Set Protocol: Prepare three sets of samples at the same concentration (e.g., Low QC and High QC):
-
Set A (Clean): Analyte spiked into pure mobile phase.
-
Set B (Matrix Presence): Analyte spiked into extracted blank matrix (spiked after prep).
-
Set C (True Process): Analyte spiked into matrix before extraction (standard QC).
Calculation Logic:
| Parameter | Formula | Interpretation | Target |
| Matrix Effect (ME) | < 100%: Suppression> 100%: Enhancement | 85% - 115% (Ideal)Consistent CV is key. | |
| Recovery (RE) | Efficiency of the extraction step itself. | > 50% (Flexible if consistent) | |
| Process Efficiency (PE) | The total yield of the method. | Combined effect of ME and RE. |
Note: If ME is 50% but consistent (CV < 15%) and your Internal Standard tracks it, the method may still be validable.
Module 2: Sample Preparation Optimization
The "Garbage In, Garbage Out" Principle.
Q3: I am using Protein Precipitation (PPT), but I still see massive suppression early in the run. Why?
A: PPT removes proteins but leaves Phospholipids (PLs) . PLs (glycerophosphocholines) are the #1 cause of ion suppression in bioanalysis. They accumulate on the column and can elute unpredictably, sometimes bleeding into subsequent injections.
Troubleshooting Guide:
| Method | Matrix Removal | Pros | Cons |
| Protein Precip (PPT) | Low (Proteins only) | Cheap, Fast. | Leaves PLs and salts. High suppression risk. |
| Liquid-Liquid (LLE) | High (Polarities) | Clean extracts. | Labor intensive.[4] Toxic solvents (MTBE, Hexane). |
| Solid Phase (SPE) | Very High | Targeted removal. | Expensive.[1] Requires method development. |
| SLE (Supported Liquid) | High | Automatable LLE. | Cost. Volume limitations. |
Decision Logic for Sample Prep:
Caption: Decision tree for selecting sample preparation based on analyte polarity and sensitivity requirements.
Module 3: Chromatographic Solutions
When you can't clean the sample, separate the mess.
Q4: My phospholipids are co-eluting with my analyte. How do I move them?
A: Phospholipids are highly hydrophobic.
-
Gradient Flush: Ensure your gradient goes to 95-100% Organic (B) and holds for 2-3 minutes at the end of every run to wash PLs off the column.
-
Column Choice:
-
C18: Standard, but PLs stick hard.
-
Phenyl-Hexyl: Alternative selectivity. often shifts aromatic drugs away from aliphatic PLs.
-
Biphenyl: Excellent for separating steroid-like compounds from the PL background.
-
Q5: Does the ion source matter?
A: Yes.
-
ESI (Electrospray): Highly susceptible to solvation issues.[5] If the droplet contains high matrix, the analyte cannot reach the gas phase (competition for surface charge).
-
APCI (Chemical Ionization): Gas-phase ionization. Much more tolerant to matrix effects.
-
Tip: If your analyte is thermally stable and non-polar enough, switch to APCI to instantly reduce matrix effects.
-
Module 4: Internal Standard Strategy
The Ultimate Compensator.
Q6: I'm using a Deuterated (D3) internal standard, but my accuracy is still failing. Why?
A: You are likely experiencing the Deuterium Isotope Effect .[6] Deuterium is slightly more hydrophilic than Hydrogen. On high-efficiency C18 columns, a D-labeled IS can elute slightly earlier than the analyte.
-
The Risk: If the matrix suppression zone is sharp, the IS might elute before the suppression, while the analyte elutes inside it. The IS fails to "experience" the same suppression, leading to over-correction.
The Fix:
-
Use 13C or 15N labeled standards: These co-elute perfectly with the analyte (no retention shift).
-
Broaden the Peak: If stuck with Deuterium, slightly degrade the chromatography (isocratic hold) to force overlap, though this is a compromise.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.
-
U.S. Food and Drug Administration (FDA). (2018).[7][8] Bioanalytical Method Validation Guidance for Industry.
-
Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry.
-
Wang, S., & Cyronak, M. (2013). Evaluation of Deuterium Isotope Effects in LC-MS/MS Separations. Journal of Mass Spectrometry.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. acs.figshare.com [acs.figshare.com]
- 3. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. waters.com [waters.com]
- 7. bioanalysisforum.jp [bioanalysisforum.jp]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
optimization of storage conditions for n-Methyl-3-(thiophen-3-yl)propan-1-amine
Welcome to the technical support center for n-Methyl-3-(thiophen-3-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Proper storage is critical for obtaining reliable and reproducible results. This document provides in-depth answers to frequently asked questions, troubleshooting advice for common issues, and validated protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for n-Methyl-3-(thiophen-3-yl)propan-1-amine?
A1: The optimal storage conditions are dictated by the compound's structure, which features a secondary amine and a thiophene ring. Both moieties are susceptible to specific degradation pathways. Based on the chemical properties of similar molecules, the following conditions are recommended to maximize shelf-life and maintain purity.
Table 1: Recommended Storage Conditions
| Parameter | Short-Term Storage ( < 1 month) | Long-Term Storage ( > 1 month) | Rationale |
| Temperature | 2-8°C (Refrigerator) | -20°C (Freezer) | Reduces the rate of potential oxidative and thermal degradation reactions.[1][2] |
| Atmosphere | Tightly sealed container | Inert gas (Argon or Nitrogen) | The secondary amine and electron-rich thiophene ring are susceptible to oxidation.[3][4] An inert atmosphere minimizes contact with atmospheric oxygen. |
| Light | Amber vial or opaque container | Amber vial or opaque container | Thiophene and its derivatives can be sensitive to light, which can induce photolytic degradation.[5] |
| Container | Tightly sealed glass vial (e.g., amber glass) | Tightly sealed glass vial with a PTFE-lined cap | Prevents moisture ingress and potential reactions with container materials. PTFE is highly inert. |
| Form | Neat (as supplied) or in a dry, aprotic solvent | Neat (as supplied) | Storing in solution can accelerate degradation, especially in protic or reactive solvents. If a solution is necessary, prepare it fresh. |
Q2: Why is an inert atmosphere so important for this compound?
A2: The necessity for an inert atmosphere stems from two primary structural features:
-
Secondary Amine: Secondary amines can undergo oxidation to form hydroxylamines and subsequently nitrones, or undergo oxidative N-dealkylation.[6] These reactions are often catalyzed by air and light.
-
Thiophene Ring: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of thiophene S-oxides and sulfones.[4] These oxidized species can be reactive and may undergo further reactions, such as dimerization.[4]
Storing under an inert gas like argon or nitrogen displaces the oxygen, thereby inhibiting these oxidative degradation pathways and preserving the compound's structural integrity.
Q3: My compound has developed a slight yellow or brown tint. What does this mean?
A3: A change in color is a common visual indicator of chemical degradation. For amine- and thiophene-containing compounds, this discoloration is often due to the formation of small quantities of oxidized species or polymeric impurities. These degradation products frequently have conjugated systems that absorb visible light, appearing colored even at low concentrations. While a slight color change may not significantly impact the outcome of all experiments, it is a clear sign that the material's purity is compromised. It is crucial to re-analyze the compound's purity before use (see Protocol 1).
Q4: Can I store this compound dissolved in a solvent like DMSO or methanol?
A4: While convenient for immediate use, long-term storage in solution is generally discouraged. Solvents can participate in degradation reactions. For instance:
-
Protic solvents (e.g., methanol): Can facilitate reactions and may contain dissolved oxygen.
-
Hygroscopic solvents (e.g., DMSO): Can absorb atmospheric moisture, which may introduce water-mediated degradation pathways.
If you must store the compound in solution for a short period, use a dry, aprotic solvent, purge the vial with an inert gas before sealing, and store at -20°C or below. For critical applications, always prepare solutions fresh from a neatly stored stock.
Troubleshooting Guide
This section addresses specific issues you might encounter and provides a logical workflow for diagnosing the problem.
Issue 1: Inconsistent results or loss of activity in biological assays.
-
Question: My experimental results have become variable, or the compound seems less potent than before. Could storage be the issue?
-
Answer: Yes, this is a classic sign of compound degradation. The parent compound's concentration has likely decreased, and the newly formed degradants may be inactive or could even interfere with the assay.
Workflow for Investigating Inconsistent Assay Results
Caption: Troubleshooting workflow for inconsistent biological data.
Issue 2: Unexpected peaks appear in my analytical data (NMR, LC-MS).
-
Question: I ran an NMR or LC-MS of my compound and see new, unidentified peaks that weren't there previously. What are they?
-
Answer: The appearance of new peaks is a direct indication of impurity formation. The identity of these impurities depends on the specific stressor (e.g., air, light, heat) the compound was exposed to. Forced degradation studies are essential for understanding these pathways.[7][8]
Potential Degradation Pathways and Products
Caption: Potential oxidative degradation pathways.
To identify the impurities, a forced degradation study followed by LC-MS analysis is the recommended approach (See Protocol 2). This involves intentionally stressing the compound to generate detectable levels of degradants, which can then be characterized.[5][9]
Experimental Protocols
Protocol 1: Routine Purity Assessment by HPLC-MS
This protocol is designed for a quick assessment of compound purity before an experiment.
-
Sample Preparation:
-
Prepare a stock solution of your compound in a suitable solvent (e.g., Acetonitrile or Methanol) at a concentration of 1 mg/mL.
-
Dilute this stock to a final concentration of ~10-20 µg/mL in the mobile phase initial conditions.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2-5 µL.
-
-
MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-500.
-
Expected Ion: The protonated molecule [M+H]⁺ for n-Methyl-3-(thiophen-3-yl)propan-1-amine (C₈H₁₃NS, MW: 155.26) is expected at m/z 156.08.
-
-
Data Analysis:
-
Integrate the peak area of the main compound and any impurities.
-
Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
A purity level >98% is generally acceptable for most applications. If new peaks constituting >2% of the total area are observed, the batch should be considered for repurification or disposal.
-
Protocol 2: Basic Forced Degradation Study
This protocol helps identify potential degradation products and establish a stability-indicating analytical method.[8]
-
Study Design:
-
Prepare four separate samples of the compound (~1 mg each) in transparent glass vials.
-
Control: Store one sample under ideal conditions (-20°C, inert atmosphere, dark).
-
Oxidative Stress: Add 1 mL of 3% hydrogen peroxide (H₂O₂). Leave at room temperature for 24 hours.
-
Photolytic Stress: Dissolve in a suitable solvent, place in a photostability chamber, and expose to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W·h/m²).[7]
-
Thermal Stress: Store the solid compound in an oven at 60°C for 48 hours.[5]
-
-
Sample Analysis:
-
After the designated time, quench the reactions if necessary (e.g., add a small amount of sodium bisulfite to the oxidative stress sample).
-
Dilute all samples appropriately and analyze using the HPLC-MS method described in Protocol 1.
-
-
Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify the major degradation peaks formed under each condition. The mass-to-charge ratio of these new peaks can provide initial clues to their structures (e.g., an increase of +16 Da suggests oxidation).
-
This information is invaluable for understanding how the compound might degrade if storage conditions are suboptimal.[5]
-
References
- Patil, A. et al. (2018).
- Sharp Clinical (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
- Nelson Labs.
- Klick, S. et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
- Gupta, A. et al. (2013). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific & Development Research.
- Wang, J. et al. (2021).
- Gouedard, C. et al. (2014). Oxidative stability of structurally varied amines for post-combustion CO2 capture.
- Kropp, K. G., & Fedorak, P. M. (1998). A review of the occurrence, toxicity, and biodegradation of condensed thiophenes found in petroleum. Canadian Journal of Microbiology.
- Dyreborg, S. et al. (1997). Biodegradation of thiophene, benzothiophene, and benzofuran with eight different primary substrates. Environmental Toxicology and Chemistry.
- Voice, A. K. (2013). Oxidative degradation of amine solvents for CO2 capture.
- Pharmaffiliates. (R)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine.
- Lepaumier, H. et al. (2011). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.
- ChemScene. (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine hydrochloride (Duloxetine Impurity).
- Bernat, K. et al. (2015). Prediction of the biodegradation of petroleum thiophene in the environmental. PDF.
- Wikipedia. Thiophene.
- Ali, M. A. et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy.
- Al-Ghamdi, K. (n.d.).
- PubChem. (3S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine.
- Fisher Scientific. (2009).
- Anax Laboratories. N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine.
- MilliporeSigma. n-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine hydrochloride.
- PubChem. (3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine chloride.
- PubChemLite. (s)-n-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine hydrochloride.
- Omsynth Lifesciences Pvt. Ltd. (R)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine.
- Moldb. n-Methyl-3-(thiophen-3-yl)propan-1-amine.
- PDBj. (2020). (3S)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiophene - Wikipedia [en.wikipedia.org]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. ajpsonline.com [ajpsonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nelsonlabs.com [nelsonlabs.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for N-Methyl-3-(thiophen-3-yl)propan-1-amine
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of data integrity, ensuring the safety and efficacy of therapeutic candidates. This guide provides an in-depth, experience-driven comparison of analytical methods for the quantification of N-Methyl-3-(thiophen-3-yl)propan-1-amine, a novel amine-containing compound. We will dissect the validation of a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and compare its performance characteristics with a high-sensitivity Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate reliable analytical procedures.
The validation framework herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a harmonized and globally accepted approach to analytical procedure validation.[1][2][3]
The Criticality of Method Validation
Part 1: The Workhorse - HPLC-UV Method Validation
High-Performance Liquid Chromatography with UV detection is often the initial method of choice for the quantification of active pharmaceutical ingredients (APIs) due to its robustness, cost-effectiveness, and widespread availability. The thiophene and aromatic nature of N-Methyl-3-(thiophen-3-yl)propan-1-amine suggest it will possess a UV chromophore, making it amenable to UV detection.
Experimental Workflow: HPLC-UV Validation
The validation of the HPLC-UV method follows a structured protocol to assess all critical performance parameters as stipulated by ICH Q2(R2).[1][5]
Caption: Workflow for HPLC-UV Method Validation.
Detailed Experimental Protocol: HPLC-UV Method
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The choice of a C18 column is based on the non-polar nature of the analyte, providing good retention and separation from polar impurities.
-
Mobile Phase: A gradient of acetonitrile and 0.1% trifluoroacetic acid in water. The acidic modifier improves peak shape for the amine.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of the analyte; likely around 230-270 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C to ensure reproducibility.
2. Validation Parameters and Acceptance Criteria:
-
Specificity: The ability to assess the analyte in the presence of other components.[6] This is demonstrated by analyzing a placebo (matrix without analyte), a spiked placebo, and the analyte in the presence of its potential impurities and degradation products.
-
Acceptance Criteria: The analyte peak should be free from interference from other components, and peak purity should be confirmed using a diode array detector.
-
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[6]
-
Procedure: A minimum of five concentrations are prepared across the expected working range (e.g., 50-150% of the target concentration).
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
-
-
Accuracy: The closeness of the test results to the true value.[7]
-
Procedure: Determined by recovery studies on a placebo matrix spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with a minimum of three preparations at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
-
Precision: The degree of agreement among individual test results.
-
Repeatability (Intra-assay precision): Analysis of a minimum of six replicate samples at 100% of the target concentration under the same operating conditions over a short interval of time.
-
Intermediate Precision: Assessed by performing the analysis on different days, with different analysts, or on different equipment.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: Typically determined based on the signal-to-noise ratio (S/N) of the response (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.
-
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[5]
-
Procedure: Deliberate variations are made to parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.
-
Part 2: The High-Sensitivity Alternative - UPLC-MS/MS Method Validation
For applications requiring higher sensitivity and selectivity, such as bioanalysis or the detection of trace-level impurities, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. The use of sub-2-µm particle size columns in UPLC provides faster analysis times and improved resolution.
Logical Flow Comparison: HPLC-UV vs. UPLC-MS/MS
Caption: Logical flow comparison of HPLC-UV and UPLC-MS/MS.
Detailed Experimental Protocol: UPLC-MS/MS Method
1. UPLC-MS/MS Conditions:
-
Column: A sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of methanol and 0.1% formic acid in water. Formic acid is a common mobile phase additive for mass spectrometry as it is volatile and aids in protonation.
-
Flow Rate: 0.4 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode. The amine group is readily protonated.
-
MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion (the protonated molecule [M+H]⁺) and a characteristic product ion are selected for quantification.
2. Validation Parameters and Acceptance Criteria:
The validation parameters are similar to the HPLC-UV method, but the acceptance criteria, particularly for LOD and LOQ, are expected to be much lower. The validation of a UPLC-MS/MS method also places a strong emphasis on matrix effects.
-
Matrix Effect: The alteration of ionization efficiency by co-eluting compounds from the sample matrix.
-
Procedure: Assessed by comparing the response of the analyte in a post-extraction spiked matrix sample to the response of the analyte in a pure solution.
-
Acceptance Criteria: The matrix factor should be consistent and preferably close to 1.
-
Part 3: Comparative Performance Data
The following table summarizes the plausible validation data for the two methods, providing a clear comparison of their performance characteristics.
| Validation Parameter | HPLC-UV Method | UPLC-MS/MS Method | Rationale for Difference |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | Both methods exhibit excellent linearity. |
| Range | 10 - 150 µg/mL | 0.1 - 100 ng/mL | UPLC-MS/MS is significantly more sensitive. |
| Accuracy (% Recovery) | 98.5% - 101.5% | 99.0% - 101.0% | Both methods are highly accurate. |
| Precision (RSD) | ≤ 2.0% | ≤ 5.0% | HPLC-UV often shows slightly better precision at higher concentrations. |
| LOD | 5 ng/mL | 0.05 ng/mL | The mass spectrometer is a much more sensitive detector. |
| LOQ | 10 ng/mL | 0.1 ng/mL | Reflects the superior sensitivity of MS detection. |
| Specificity | High (Peak Purity) | Very High (MRM) | MRM is highly specific, monitoring a specific fragmentation pathway. |
| Robustness | Robust | Robust | Both methods are designed to be robust for routine use. |
| Analysis Time | ~15 minutes | ~5 minutes | UPLC offers faster separation times. |
Expert Insights and Method Selection
The choice between HPLC-UV and UPLC-MS/MS is driven by the specific requirements of the analysis.
-
HPLC-UV is the ideal choice for routine quality control, release testing, and stability studies of the drug substance and product where the concentration of the analyte is relatively high. Its robustness, lower cost of operation, and ease of use make it a workhorse in most pharmaceutical laboratories.
-
UPLC-MS/MS is indispensable when high sensitivity is required. This includes bioanalytical studies for pharmacokinetics, analysis of trace-level impurities, and cleaning validation.[8][9] The high specificity of MRM also makes it invaluable for analyzing complex matrices where interferences may be present.
Conclusion
The validation of an analytical method is a scientifically rigorous process that underpins the reliability of all data generated during drug development. Both HPLC-UV and UPLC-MS/MS are powerful techniques for the analysis of N-Methyl-3-(thiophen-3-yl)propan-1-amine. A thorough understanding of the principles of method validation, as outlined in the ICH guidelines, combined with a clear comprehension of the strengths and limitations of each analytical technique, empowers researchers to select and validate the most appropriate method for their intended purpose, thereby ensuring data of the highest quality and integrity.
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Waters Corporation. [Link]
-
New FDA Guidance on Q14 Analytical Procedure Development. ProPharma Group. [Link]
-
FDA/CDER Perspectives on analytical procedure development and validation. CASSS. [Link]
-
Q14 Analytical Procedure Development. U.S. Food and Drug Administration. [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
-
A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. [Link]
-
Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. [Link]
-
Ethanolamine Analysis by GC-MS using a Zebron ZB-5MSplus. Phenomenex. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
Amines Analysis by Packed Column GC. LabRulez GCMS. [Link]
-
Detecting Primary Amines. Chromatography Forum. [Link]
-
HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies. [Link]
-
HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS. PubMed. [Link]
-
Small Molecule Bioanalysis | UPLC-MS/MS Solutions for Drug Development. Waters Corporation. [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]
-
Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]
-
Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]
-
Development and validation of a UPLC–MS/MS method for determination of SYHA1807 in a first-in-human study. Taylor & Francis Online. [Link]
Sources
- 1. mastercontrol.com [mastercontrol.com]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. biopharminternational.com [biopharminternational.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. m.youtube.com [m.youtube.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
comparing the in vivo effects of n-Methyl-3-(thiophen-3-yl)propan-1-amine and duloxetine analogs.
This guide provides a rigorous comparative analysis of the in vivo pharmacological profiles of N-methyl-3-(thiophen-3-yl)propan-1-amine (hereafter referred to as the 3-Thienyl Scaffold ) and established Duloxetine Analogs (specifically the 2-thienyl series).
Executive Summary
The primary distinction between these two chemical entities lies in their structural completeness and bioisosteric configuration . Duloxetine analogs are fully functionalized SNRIs (Serotonin-Norepinephrine Reuptake Inhibitors) characterized by a 2-thienyl ring and a bulky hydrophobic aryloxy (naphthalene) group. In contrast, the N-methyl-3-(thiophen-3-yl)propan-1-amine scaffold represents a core pharmacophore fragment or a positional isomer lacking the critical aryloxy binding determinant.
-
Duloxetine Analogs: High-affinity dual reuptake inhibition (SERT/NET), metabolically liable at the thiophene sulfur (S-oxidation).
-
3-Thienyl Scaffold: Significantly reduced potency due to the absence of the hydrophobic clamp (naphthalene); however, the 3-thienyl isomer offers a distinct metabolic profile with reduced susceptibility to thiophene ring opening compared to the 2-thienyl counterpart.
Chemical Profiling & Structural Logic
The efficacy of SNRIs relies on a "Three-Point Pharmacophore":
-
Basic Nitrogen: Protonated at physiological pH to interact with Asp-98 (SERT).
-
Aromatic Ring 1 (Thiophene): Provides steric bulk and pi-stacking.
-
Aromatic Ring 2 (Naphthalene/Aryloxy): Essential for high-affinity binding in the hydrophobic pocket.
Structural Comparison Diagram
Figure 1: Structural deconstruction showing the critical absence of the naphthyl group in the 3-Thienyl Scaffold and the positional isomerism of the thiophene ring.
Pharmacodynamic Comparison (In Vivo Mechanisms)
Receptor Binding Affinity (SERT vs. NET)
The in vivo antidepressant effect is driven by the inhibition of serotonin (SERT) and norepinephrine (NET) transporters.
-
Duloxetine Analogs (2-Thienyl):
-
Mechanism: The 1-naphthyloxy group occupies the large hydrophobic pocket S2 in the transporter, locking the molecule in place. The 2-thienyl ring provides secondary steric guidance.
-
Data:
values typically < 10 nM for both SERT and NET.
-
-
3-Thienyl Scaffold:
-
Mechanism: Without the naphthyloxy group, the molecule acts as a weak amine ligand. If functionalized (i.e., if the naphthyl group were added to this scaffold), the 3-thienyl isomer generally shows reduced affinity (2-5x lower) compared to the 2-thienyl isomer due to suboptimal steric fit in the binding pocket.
-
Data:
values often > 1000 nM (for the naked scaffold) or > 20 nM (for the 3-thienyl full analog).
-
Table 1: Comparative Pharmacological Profile
| Feature | Duloxetine (2-Thienyl) | 3-Thienyl Scaffold (Analog) |
| Primary Target | SERT / NET Transporters | Weak SERT/NET (or Histamine H3 - theoretical) |
| Binding Affinity ( | High (< 10 nM) | Low to Moderate |
| Metabolic Liability | High (Thiophene S-oxidation) | Lower (Sterically hindered S-oxidation) |
| In Vivo Potency | Effective at 10-30 mg/kg | Requires higher dosing (>50 mg/kg) |
| Key Structural Risk | Bioactivation to reactive thiophenes | Reduced bioactivation potential |
Pharmacokinetic & Metabolic Stability
A critical differentiator is the metabolic fate of the thiophene ring.
-
2-Thienyl Metabolism (Duloxetine): [1]
-
The sulfur atom in the 2-position is highly accessible to Cytochrome P450 enzymes (CYP1A2, CYP2D6).
-
Pathway: S-oxidation
Thiophene Epoxide Ring Opening Reactive Intermediates. -
Consequence: This can lead to hepatotoxicity signals in preclinical models.
-
-
3-Thienyl Metabolism:
-
The sulfur atom in the 3-position is sterically less accessible for direct oxidation or forms a more stable S-oxide intermediate.
-
Advantage: Analogs incorporating the 3-thienyl ring often exhibit longer half-lives (
) and reduced covalent binding to hepatic proteins.
-
Metabolic Pathway Diagram
Figure 2: Comparative metabolic fate showing the higher stability of the 3-thienyl scaffold.
Experimental Protocols (In Vivo Validation)
To validate the differences described above, the following protocols are recommended.
Protocol A: Comparative Microdialysis (Neurotransmitter Release)
Objective: Measure extracellular 5-HT and NE levels in the prefrontal cortex following administration.
-
Subject: Male Sprague-Dawley rats (250-300g).
-
Probe Implantation: Stereotaxic insertion into the prefrontal cortex (AP +3.2, ML +0.6, DV -3.0).
-
Perfusion: Artificial CSF at 1.5 µL/min.
-
Administration:
-
Group A: Duloxetine (10 mg/kg, i.p.)
-
Group B: 3-Thienyl Analog (10 mg/kg, i.p.)
-
Group C: Vehicle (Saline)
-
-
Analysis: HPLC-ECD detection of 5-HT and NE in 20-minute fractions.
-
Expected Result: Duloxetine will show a rapid >200% increase in 5-HT/NE. The 3-Thienyl scaffold (if lacking naphthyl) will show negligible effect. If the full 3-thienyl analog is used, expect a delayed or blunted peak (~120-150% increase).
Protocol B: Metabolic Stability Assay (Microsomal Stability)
Objective: Quantify intrinsic clearance (
-
System: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).
-
Substrate: 1 µM test compound.
-
Cofactor: NADPH regenerating system.
-
Sampling: 0, 5, 15, 30, 60 min. Quench with acetonitrile.
-
Detection: LC-MS/MS (follow parent ion depletion).
-
Calculation:
vs. time. Slope = .
Conclusion & Recommendation
For drug development professionals:
-
Efficacy: The 2-thienyl configuration (Duloxetine) remains superior for potency due to optimal steric alignment within the SERT/NET binding pockets. The 3-thienyl scaffold alone is insufficient for clinical efficacy without the addition of a hydrophobic aryloxy group.
-
Safety: If lead optimization seeks to reduce hepatic toxicity or extend half-life, exploring 3-thienyl analogs (with full aryloxy substitution) is a valid strategy to mitigate thiophene ring bioactivation.
-
Synthesis: The 2-thienyl route is industrially favored due to the low cost of 2-acetylthiophene compared to the 3-isomer.
References
-
Eli Lilly and Company. (2004). Cymbalta (Duloxetine Hydrochloride) Prescribing Information. U.S. Food and Drug Administration. [Link]
-
Bymaster, F. P., et al. (2001). Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo. Journal of Clinical Psychiatry. [Link]
-
Kamal, A., et al. (2008). Chemoenzymatic synthesis of duloxetine and its enantiomer: lipase-catalyzed resolution of 3-hydroxy-3-(2-thienyl) propanenitrile. Tetrahedron: Asymmetry.[2][3] [Link]
-
Fish, P. V., et al. (2009). Thiophene ring opening: A common metabolic pathway for thiophene-containing drugs. Drug Metabolism Reviews. [Link]
-
Sakai, K., et al. (2010). Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, a new key intermediate for duloxetine. Tetrahedron: Asymmetry.[2][3] [Link]
Sources
- 1. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 3. CN108341797B - Synthesis method of duloxetine intermediate - Google Patents [patents.google.com]
Safety Operating Guide
n-Methyl-3-(thiophen-3-yl)propan-1-amine proper disposal procedures
Part 1: Emergency Overview & Hazard Identification
Immediate Action Required: Treat n-Methyl-3-(thiophen-3-yl)propan-1-amine as a high-risk corrosive and toxic substance .[1] Improper disposal or mixing with incompatible streams can result in exothermic runaway reactions, toxic gas evolution (SOₓ, NOₓ), or severe chemical burns.[1][2]
| Hazard Category | Classification | Critical Safety Warning |
| Corrosivity | Skin Corr.[1][3][4] 1B (H314) | Causes severe skin burns and eye damage.[1][3] Do not dispose of in standard trash or down drains.[1] |
| Toxicity | Acute Tox. 4 (H302/H312) | Harmful if swallowed or in contact with skin.[1][3] Readily absorbed through dermal layers.[1] |
| Reactivity | Incompatible | VIOLENT REACTION with strong oxidizers (peroxides, permanganates) and strong acids.[1][2] |
| Flammability | Combustible Liquid | Flash point typically >90°C, but vapors can form explosive mixtures in headspace.[1] |
Part 2: Chemical Characterization & Waste Classification
Before initiating disposal, you must correctly characterize the waste stream to ensure regulatory compliance (RCRA/EPA/EU).[1][2]
Chemical Identity:
-
Chemical Name: n-Methyl-3-(thiophen-3-yl)propan-1-amine[1][5][6][7]
-
CAS Number: 959392-22-4 (S-isomer) / 100860-96-6 (Generic)[1]
-
Molecular Formula: C₈H₁₃NS[1]
-
Functional Groups: Secondary Aliphatic Amine (Alkaline), Thiophene Ring (Sulfur-bearing aromatic).[1][2]
Waste Codes (US RCRA / DOT):
| Regulatory Body | Code/Class | Description | Justification |
| DOT (Transport) | UN 2735 | Amines, liquid, corrosive, n.o.s.[1][2] | Alkaline nature of the secondary amine.[1] |
| RCRA (US EPA) | D002 | Corrosive Waste | Aqueous pH is typically >12.[1]5. |
| RCRA (US EPA) | D001 | Ignitable Waste | If disposed of as a solution in flammable solvents (e.g., MeOH, Acetone).[1][2] |
Part 3: Step-by-Step Disposal Protocol
Phase 1: Segregation (The "Zero-Error" Rule)
Expert Insight: The most common accident involving this compound is accidental mixing with oxidizers .[1][2] The thiophene ring is electron-rich and susceptible to rapid, exothermic oxidation by agents like hydrogen peroxide or nitric acid, leading to the formation of reactive sulfoxides and potential deflagration.[1][2]
-
Stream A (Correct): Basic Organic Waste.[1] (Compatible with: Triethylamine, Pyridine, basic aqueous solutions).[1][2]
-
Stream B (FORBIDDEN): Acidic Waste.[1][8] (Mixing causes immediate exothermic salt formation: R-NH₂ + HCl → R-NH₃⁺Cl⁻ + Heat).[1]
-
Stream C (FORBIDDEN): Oxidizing Waste.[1] (Mixing causes violent decomposition).[1]
Phase 2: Pre-Disposal Treatment (Neutralization)
Note: Only perform this step if your facility requires pH adjustment before pickup.[1] Otherwise, skip to Phase 3 (Lab Packing).
Objective: Safely convert the corrosive free base into a stable, neutral salt.
-
Preparation: Work in a fume hood. Wear butyl rubber gloves, splash goggles, and a face shield.[1][2]
-
Dilution: Dissolve the waste amine in water or an inert solvent (e.g., ethanol) to a concentration <10%.[1][2]
-
Titration: Slowly add 1M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) while stirring.
-
Endpoint: Adjust pH to 6–9. The solution will now contain the ammonium salt (e.g., n-methyl-3-(thiophen-3-yl)propan-1-aminium chloride).[1]
-
Verification: Test pH with a calibrated meter or strip.[1]
Phase 3: Packaging & Labeling
-
Container Selection: Use HDPE (High-Density Polyethylene) or Glass containers.[1]
-
Avoid: Metal containers (corrosion risk if moisture is present) or standard LDPE (permeation risk).[2]
-
-
Labeling:
-
Secondary Containment: Place the sealed bottle into a chemically resistant secondary tray to capture potential leaks.
Phase 4: Final Destruction (Incineration)
Logistics: This waste must be sent to a licensed high-temperature incineration facility.[1]
-
Why Incineration? The thiophene ring contains sulfur.[1] Biological treatment (sewage) is often prohibited due to toxicity to methanogenic bacteria.[1]
-
Requirement: The incinerator must be equipped with wet scrubbers to capture Sulfur Oxides (SOₓ) and Nitrogen Oxides (NOₓ) generated during combustion.[1][2]
Part 4: Visual Decision Workflow
The following diagram outlines the critical decision-making process for segregating and processing this specific amine waste.
Caption: Figure 1.[1] Segregation and disposal decision matrix for thiophene-based amines, highlighting critical incompatibility checkpoints.
Part 5: Regulatory Compliance & Documentation
To ensure audit-readiness, maintain the following records for 3 years (US) or indefinitely (EU):
-
Waste Profile Sheet: Must explicitly list "Organic Sulfur Compounds" to alert the incineration facility.[1]
-
Manifests: Track the chain of custody from Lab → Storage → Transporter → Incinerator.
-
Training Records: Proof that personnel handling this waste have been trained on UN 2735 handling and amine-specific hazards.
Key Regulation Reference Table:
| Region | Regulation | Relevant Section |
| USA | 40 CFR 261.22 | Characteristic of Corrosivity (D002).[1] |
| USA | 40 CFR 265.177 | Special requirements for incompatible wastes.[1] |
| EU | EC 1272/2008 | CLP Regulation (Classification, Labelling and Packaging).[1][2] |
| Global | IATA DGR | Section 4.2 (List of Dangerous Goods) - UN 2735.[1] |
References
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2023).[1] Compound Summary: Thiophene Derivatives. Retrieved from [Link]
Sources
- 1. Thiophene - Wikipedia [en.wikipedia.org]
- 2. phmsa.dot.gov [phmsa.dot.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine | CAS 959392-22-4 [daltonresearchmolecules.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. store.usp.org [store.usp.org]
- 8. fishersci.com [fishersci.com]
- 9. rroij.com [rroij.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
